19-Oxocinobufagin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23+,24-,25-,26-/m1/s1 |
InChI Key |
FRUGXBQKMCOIBP-CPUXBPEFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O)C)C6=COC(=O)C=C6 |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |
Origin of Product |
United States |
Foundational & Exploratory
19-Oxocinobufagin: A Technical Guide on its Natural Source, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a naturally occurring bufadienolide, a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds are primarily known for their cardiotonic and antitumor activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, available data on its abundance, general methodologies for its isolation, and insights into its potential biological signaling pathways.
Natural Source of this compound
The principal natural source of this compound is the venom of the Asiatic toad, Bufo gargarizans (also known as Bufo bufo gargarizans). This venom, a complex mixture of bioactive compounds, is secreted by the parotid and skin glands of the toad. In traditional Chinese medicine, the dried toad venom is known as "Chan Su" and has been used for centuries to treat various ailments, including heart failure, inflammation, and cancer.[1][2] this compound is one of the many bufadienolides that have been isolated from Chan Su.
Natural Abundance
Precise quantitative data on the natural abundance of this compound in the venom of Bufo gargarizans is not extensively documented in publicly available literature. While numerous studies have focused on the isolation and characterization of various bufadienolides from toad venom, the relative and absolute concentrations of individual compounds can vary significantly based on geographical location, age, and sex of the toad, as well as the preparation method of the venom.
Research on the composition of toad venom has often focused on the more abundant bufadienolides. For instance, a comprehensive analysis of toad venom from different Bufo species quantified several major bufadienolides, but this compound was not specifically reported in this quantitative analysis. This suggests that this compound may be a less abundant constituent compared to other major bufadienolides like bufalin, cinobufagin, and resibufogenin.
The following table summarizes the general composition of bufadienolides in the venom of Bufo species to provide context, though specific values for this compound are not available.
| Compound Class | Organism | Tissue/Secretion | Reported Concentration/Yield | Reference |
| Bufadienolides (General) | Bufo gargarizans | Venom (Chan Su) | Varies significantly; comprises a major fraction of the venom's chemical constituents. | General knowledge from multiple sources |
| This compound | Bufo gargarizans | Venom (Chan Su) | Specific quantitative data not available in the reviewed literature. | N/A |
Experimental Protocols: Isolation of Bufadienolides
1. Extraction:
-
The dried toad venom (Chan Su) is pulverized and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using methods like maceration or Soxhlet extraction.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. Bufadienolides are typically found in the chloroform and ethyl acetate fractions.
3. Chromatographic Separation:
-
Column Chromatography: The fractions enriched with bufadienolides are subjected to column chromatography. Silica gel is a commonly used stationary phase, with a gradient elution system of solvents like chloroform-methanol or n-hexane-acetone.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid to improve peak shape.
-
Structure Elucidation: The purity of the isolated compounds is assessed by analytical HPLC. The chemical structure of this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), and comparison with literature data.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of action of other bufadienolides, two primary pathways are of significant interest: inhibition of Na+/K+-ATPase and modulation of the PI3K/Akt/mTOR pathway.
Na+/K+-ATPase Inhibition
Bufadienolides are well-established inhibitors of the Na+/K+-ATPase, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition is the basis for their cardiotonic effects. By binding to the α-subunit of the Na+/K+-ATPase, bufadienolides disrupt the pump's function, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and increased cardiac contractility.
Caption: Inhibition of Na+/K+-ATPase by this compound.
PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that certain bufadienolides can exert anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. While direct evidence for this compound is limited, it is plausible that it may share this mechanism with other structurally similar bufadienolides. Inhibition of this pathway can lead to the induction of apoptosis and suppression of tumor growth.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a bioactive bufadienolide sourced from the venom of the Asiatic toad, Bufo gargarizans. While its exact natural abundance is yet to be precisely quantified, its presence in this traditional medicinal source underscores its potential pharmacological relevance. The general protocols for bufadienolide isolation provide a framework for obtaining pure this compound for further research. Its presumed mechanisms of action, centered on the inhibition of Na+/K+-ATPase and potential modulation of the PI3K/Akt/mTOR pathway, offer exciting avenues for drug discovery and development, particularly in the fields of cardiology and oncology. Further research is warranted to elucidate the specific quantitative abundance, develop optimized isolation protocols, and definitively map the signaling pathways affected by this intriguing natural product.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 19-Oxocinobufagin
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufagin is a complex bufadienolide, a class of cardiotonic steroids, isolated from the traditional Chinese medicine Ch’an Su—the dried venom of the Asiatic toad Bufo bufo gargarizans. As a potent inhibitor of the Na+/K+-ATPase enzyme, it exhibits significant biological activities, including cytotoxic effects against cancer cells, making it a molecule of interest in drug discovery. This guide provides a detailed overview of its intricate chemical structure, definitive stereochemistry, spectroscopic data, a representative experimental protocol for its isolation, and an examination of its primary mechanism of action.
Chemical Structure and Stereochemistry
This compound possesses a rigid pentacyclic steroid core, characteristic of the bufadienolide family. Its molecular formula is C₂₆H₃₂O₇ , with a molecular weight of approximately 456.53 g/mol . The systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate (B1210297).[1]
The structure is distinguished by several key features:
-
Steroid Nucleus: A fused four-ring system (A, B, C, D rings).
-
Lactone Ring: A defining six-membered α-pyrone ring attached at the C-17 position.
-
Oxidation at C-19: The methyl group at C-10 is oxidized to an aldehyde (formyl group), which is a crucial feature of this particular compound.
-
Acetate Group: An acetate ester is present at the C-3 position.
-
Hydroxyl Group: A hydroxyl group is located at the C-14 position.
-
Unique Ether Linkage: The structure contains an unusual ether bridge, forming a fifth ring and contributing to its pentacyclic nature.
The stereochemistry is complex, with multiple chiral centers dictating its three-dimensional conformation. The specific configuration of these centers is critical for its biological activity, particularly its high-affinity binding to the Na+/K+-ATPase enzyme.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₇ | PubChem |
| Molecular Weight | 456.53 g/mol | PubChem |
| CAS Number | 24512-59-2 | ChemFaces |
| IUPAC Name | [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate | PubChem |
| InChIKey | FRUGXBQKMCOIBP-CDIOGTMDSA-N | PubChem |
| Appearance | White Powder | Commercial |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Note: Detailed NMR and crystallographic data for this compound are not available in the searched public databases. The structural elucidation relies on 2D NMR techniques applied to a series of related compounds isolated from the same natural source.[2]
Experimental Protocols
Representative Protocol: Isolation and Purification of Bufadienolides from Ch’an Su
The following is a representative workflow for the isolation of bufadienolides, including compounds like this compound, from Ch’an Su. This protocol is based on modern chromatographic techniques applied to this natural source.[4]
1. Extraction:
-
The crude Ch’an Su material is powdered and extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) under reflux.
-
The solvent is removed under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on polarity. The bufadienolides typically concentrate in the ethyl acetate fraction.
3. Chromatographic Separation:
-
The active fraction (e.g., ethyl acetate fraction) is subjected to separation using High-Speed Counter-Current Chromatography (HSCCC).
-
A two-phase solvent system is employed, often composed of n-hexane/ethyl acetate/methanol/water in various ratios.
-
A stepwise elution is performed by systematically changing the solvent system composition to resolve individual compounds.
4. Purification:
-
Fractions collected from HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC).
-
Fractions containing the target compound are pooled and further purified using preparative HPLC on a C18 column with a gradient elution (e.g., methanol-water or acetonitrile-water).
5. Structure Elucidation:
-
The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Signaling Pathway
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound and other cardiotonic steroids is the Na+/K+-ATPase, an essential transmembrane ion pump. By binding to the extracellular domain of the pump's α-subunit, it inhibits its enzymatic activity. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream events.
The disruption of the ion gradient leads to an increase in intracellular sodium ([Na⁺]i), which in turn alters the function of the Na⁺/Ca²⁺ exchanger, resulting in an influx of calcium ([Ca²⁺]i). Beyond this classic ionic pathway, the binding of the steroid to the Na+/K+-ATPase also activates it as a signal transducer, initiating protein kinase cascades independent of ion transport.
Downstream Signaling: Induction of Apoptosis
The signaling cascades initiated by this compound can lead to programmed cell death (apoptosis), which is the basis for its anticancer potential. The binding event can trigger the activation of Src kinase, which then transactivates the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, and the generation of reactive oxygen species (ROS). Ultimately, these signals converge on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade (caspase-9 and caspase-3), executing apoptosis.
Conclusion
This compound is a structurally complex and biologically active natural product. Its well-defined stereochemistry is essential for its potent inhibition of the Na+/K+-ATPase, a mechanism that triggers downstream signaling events culminating in apoptosis in cancer cells. While its isolation and the general pathways of its bioactivity are understood, a full, publicly available spectroscopic dataset (NMR, X-ray) would further solidify its structural characterization. The detailed understanding of its structure and mechanism of action provides a solid foundation for its further investigation as a potential therapeutic agent in oncology and other fields.
References
- 1. Preparative separation and purification of bufadienolides from Chinese traditional medicine of ChanSu using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Biosynthesis of 19-Oxocinobufagin in Bufo Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufagin, a prominent bufadienolide found in the venom of Bufo species, has garnered significant interest for its potent cardiotonic and potential anticancer activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. While the complete pathway from cholesterol to this compound is not yet fully elucidated, this document synthesizes the available evidence to present a putative pathway, highlighting the established enzymatic reactions and the hypothetical steps that require further investigation. This guide also includes a compilation of relevant quantitative data, detailed experimental protocols for studying bufadienolide biosynthesis, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction to Bufadienolides and this compound
Bufadienolides are a class of C24 steroids characterized by a six-membered lactone ring (α-pyrone) at the C-17 position of the steroid nucleus.[1] They are primarily found in the venom of toads of the Bufo genus and in certain plants.[2] These compounds exhibit a wide range of biological activities, most notably their potent inhibition of the Na+/K+-ATPase, which underlies their cardiotonic effects.[1]
This compound is a unique bufadienolide distinguished by an oxocane (B8688111) (eight-membered lactone) ring fused between C-10 and C-19 of the steroid backbone. This structural feature contributes to its specific biological activity profile. The biosynthesis of this complex molecule is a multi-step process that begins with the common steroid precursor, cholesterol.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of steroidogenesis, starting from cholesterol, with subsequent modifications catalyzed by a series of specialized enzymes. The pathway can be broadly divided into three key stages:
-
Formation of the C21 Steroid Precursor: Conversion of cholesterol to pregnenolone (B344588).
-
Core Bufadienolide Skeleton Formation: Modification of the C21 precursor to form the characteristic bufadienolide structure.
-
Formation of the 19-Oxocino Ring: A series of oxidation and lactonization steps leading to the final this compound structure.
From Cholesterol to Pregnenolone
The initial step in the biosynthesis of all steroid hormones and related compounds is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 monooxygenase.
-
Enzyme: Cholesterol side-chain cleavage enzyme (P450scc), identified as BbgCYP11A1 in Bufo bufo gargarizans.[3][4]
-
Substrate: Cholesterol
-
Product: Pregnenolone
-
Mechanism: This enzyme catalyzes the sequential hydroxylation of cholesterol at C-22 and C-20, followed by the cleavage of the C-20 to C-22 bond.
Biochemical studies have confirmed that radiolabeled cholesterol is incorporated into bufadienolides in Bufo arenarum, supporting its role as the primary precursor.
Formation of the Bufadienolide Core
The conversion of pregnenolone to the basic bufadienolide skeleton involves a series of enzymatic reactions that are not yet fully characterized in Bufo species. However, based on the known pathways of steroid metabolism, a putative sequence of events can be proposed. This likely involves the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase to convert pregnenolone to progesterone, followed by further hydroxylations and the formation of the α-pyrone ring at C-17.
The formation of the α-pyrone ring is a critical step in bufadienolide biosynthesis. While the exact enzymatic mechanism in toads is unknown, it is hypothesized to involve the condensation of a C21 steroid intermediate with a three-carbon unit, possibly derived from the Krebs cycle.
The Final Steps: Formation of the 19-Oxocino Ring
The formation of the characteristic eight-membered lactone ring of this compound from a bufadienolide precursor, such as bufalin, involves a series of oxidative modifications at the C-19 position.
Step 1: 19-Hydroxylation
The first committed step towards this compound is the hydroxylation of the C-19 methyl group.
-
Enzyme: A cytochrome P450 monooxygenase. A candidate enzyme, CYP46A35, from the toad venom gland has been shown to catalyze the 19-hydroxylation of bufalin.
-
Substrate: Bufalin (or a similar bufadienolide precursor)
-
Product: 19-Hydroxybufalin
Step 2: Oxidation of the 19-Hydroxyl Group (Hypothetical)
The 19-hydroxyl group must be further oxidized to a carboxylic acid. This is likely a two-step process involving an aldehyde intermediate.
-
Putative Enzymes:
-
19-Hydroxysteroid Dehydrogenase: To oxidize the alcohol to an aldehyde.
-
Aldehyde Dehydrogenase: To oxidize the aldehyde to a carboxylic acid.
-
-
Intermediates: 19-Oxobufalin, 19-Carboxybufalin
The existence and activity of these specific dehydrogenases in the Bufo venom gland have yet to be experimentally confirmed.
Step 3: Lactonization (Hypothetical)
The final step is the intramolecular esterification between the 19-carboxylic acid and a hydroxyl group on the steroid nucleus, likely at C-5 or C-14, to form the eight-membered oxocane ring. This reaction could be spontaneous or enzyme-catalyzed.
-
Putative Enzyme: A lactonase or esterase.
-
Product: this compound
Quantitative Data
Quantitative data on the biosynthesis pathway of this compound, such as enzyme kinetics and intermediate concentrations, are scarce in the literature. However, several studies have reported the quantitative analysis of various bufadienolides in the venom of different Bufo species. This data provides an indication of the relative abundance of these compounds.
| Bufadienolide | Concentration Range in Venenum Bufonis (µg/g) | Reference |
| Cinobufagin | 1,500 - 25,000 | |
| Resibufogenin | 500 - 15,000 | |
| Bufalin | 200 - 8,000 | |
| Gamabufotalin | 100 - 5,000 | |
| Arenobufagin | 50 - 2,500 | |
| Telocinobufagin | 10 - 1,000 | |
| Hellebrigenin | 5 - 500 |
Note: The concentrations can vary significantly depending on the Bufo species, geographical location, and season.
Experimental Protocols
Heterologous Expression and Functional Characterization of P450 Enzymes
This protocol describes the general workflow for expressing and functionally characterizing candidate cytochrome P450 enzymes involved in bufadienolide biosynthesis.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the venom glands of the target Bufo species using a suitable RNA isolation kit.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.
-
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate P450 gene from the cDNA using gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pYES2 for yeast or pET vectors for E. coli).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Induce protein expression according to the specific vector and host system requirements.
-
-
Enzyme Assays:
-
Prepare microsomes (for membrane-bound P450s) or cell lysates from the recombinant host.
-
Incubate the enzyme preparation with the putative substrate (e.g., bufalin) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
The reaction mixture should be buffered to an optimal pH (typically around 7.4).
-
Incubate at an optimal temperature (e.g., 28-37°C) for a defined period.
-
-
Product Analysis:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC-MS/MS to identify and quantify the hydroxylated products.
-
Quantitative Analysis of Bufadienolides by UHPLC-MS/MS
This protocol outlines a general method for the quantification of bufadienolides in biological samples.
-
Sample Preparation:
-
Homogenize the tissue sample (e.g., venom gland) in a suitable solvent (e.g., methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
UHPLC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid for better ionization) and acetonitrile (B52724) or methanol.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop specific MRM transitions (precursor ion → product ion) for each target bufadienolide.
-
-
Quantification:
-
Construct a calibration curve using authentic standards of the bufadienolides of interest.
-
Calculate the concentration of each bufadienolide in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound from cholesterol in Bufo species.
Caption: General experimental workflow for elucidating bufadienolide biosynthetic pathways.
Conclusion and Future Perspectives
The biosynthesis of this compound in Bufo species is a complex and fascinating metabolic pathway that is beginning to be unraveled. While the initial steps involving the conversion of cholesterol to a C21 steroid precursor are relatively well-understood, and a key 19-hydroxylating enzyme has been identified, the subsequent oxidative and lactonization steps remain to be elucidated. Future research should focus on the identification and characterization of the putative dehydrogenases and lactonases involved in the formation of the unique oxocane ring. The application of modern multi-omics approaches, including transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the missing enzymatic links in this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the chemical ecology of Bufo toads but also pave the way for the sustainable production of this and other valuable bufadienolides for pharmaceutical applications.
References
- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Mechanism of 19-Oxocinobufagin: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide steroid and a major active component of the traditional Chinese medicine Chan'su, has garnered significant attention for its potent anti-cancer properties. Derived from the skin and parotid venom glands of the Asiatic toad Bufo gargarizans, this compound has demonstrated cytotoxic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key cellular processes and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of oncology drug development.
Core Mechanisms of Action
The anticancer effects of this compound are multifaceted, primarily revolving around the induction of programmed cell death, cell cycle arrest, and the modulation of critical signaling cascades within cancer cells.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell types. The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound treatment leads to an increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. A key indicator of this pathway's activation is the altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.
-
Extrinsic Pathway: Evidence also suggests the involvement of the Fas-mediated extrinsic pathway in this compound-induced apoptosis.[2]
Cell Cycle Arrest
A significant mechanism by which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G2/M phase.[3][4] This arrest prevents cancer cells from proceeding through mitosis and subsequent division. The molecular basis for this G2/M arrest involves the downregulation of key regulatory proteins such as cyclin B1 and Cdc2 (also known as CDK1).[4] In some cancer cell lines, such as nasopharyngeal carcinoma, this compound has been shown to induce S phase arrest through the downregulation of CDK2 and cyclin E.
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound inhibits the PI3K/Akt signaling cascade, leading to decreased phosphorylation of Akt. This inhibition contributes to the induction of apoptosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell growth and survival. This compound can suppress the activation of this pathway, further contributing to its anti-cancer effects.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and progression. This compound has been found to inhibit the STAT3 signaling pathway.
-
Notch Pathway: In some cancers, such as cholangiocarcinoma, this compound has been demonstrated to inactivate the Notch signaling pathway, which is involved in cell proliferation and survival.
Inhibition of Na+/K+-ATPase
As a cardiotonic steroid, this compound is a known inhibitor of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane. Its inhibition can disrupt cellular ion homeostasis, leading to a cascade of events that can contribute to apoptosis.
Autophagy
The role of autophagy in the context of this compound treatment is complex and appears to be cell-type dependent. In some instances, this compound induces autophagy which may act as a cell survival mechanism. However, in other contexts, inhibition of autophagy has been shown to enhance this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (Cinobufagin) on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 | |
| QBC939 | Cholangiocarcinoma | 2.08 | 48 | |
| RBE | Cholangiocarcinoma | 1.93 | 48 | |
| A375 | Malignant Melanoma | ~0.5 | 24 | |
| EC-109 | Esophageal Squamous Cell Carcinoma | 0.99 | 24 | |
| Kyse-150 | Esophageal Squamous Cell Carcinoma | 0.62 | 24 | |
| Kyse-520 | Esophageal Squamous Cell Carcinoma | 0.83 | 24 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Cell Line | Parameter | Concentration (µM) | Effect | Reference |
| HepG2 | Apoptotic Cells | 0.1 | 34.31% (Bufalin), 28.36% (Cinobufagin) | |
| A375 | G2/M Phase Arrest | 0.1, 0.2, 0.4 (µg/mL) | Significant increase | |
| EC-109 | G2/M Phase Arrest | 0.5, 1.0 | 24.14% and 30.25% | |
| Kyse-150 | G2/M Phase Arrest | 0.5, 1.0 | 26.12% and 29.70% | |
| Kyse-520 | G2/M Phase Arrest | 0.5, 1.0 | 18.36% and 22.33% | |
| HK-1 | S Phase Arrest | Not specified | Induction of S phase arrest |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Na+/K+-ATPase Activity Assay
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Perform the assay using a commercial Na+/K+-ATPase activity assay kit, which typically measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity represents the Na+/K+-ATPase activity.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength to quantify the amount of Pi produced.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway Modulation by this compound.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion
This compound is a promising natural compound with potent and selective anti-cancer activity. Its mechanism of action is complex, involving the induction of apoptosis through multiple pathways, cell cycle arrest, and the inhibition of key pro-survival signaling cascades. The ability of this compound to target fundamental cellular processes that are dysregulated in cancer highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding of the current knowledge of this compound's mechanism of action, which can aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. clyte.tech [clyte.tech]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. Cinobufagin induces acute promyelocytic leukaemia cell apoptosis and PML-RARA degradation in a caspase-dependent manner by inhibiting the β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
19-Oxocinobufagin: A Comprehensive Technical Review of its Pharmacological Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufagin, a bufadienolide isolated from the venom of Bufo gargarizans, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of its multifaceted biological activities, including its potent anti-cancer, cardiotonic, and anti-inflammatory effects. We delve into the molecular mechanisms underpinning these activities, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Pharmacological Properties
This compound exhibits a diverse range of pharmacological properties, primarily attributed to its ability to interact with fundamental cellular pathways. Its core activities are summarized below.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anti-proliferative action is primarily mediated through the induction of apoptosis.
Cardiotonic Effects
As a cardiac glycoside, this compound exhibits positive inotropic effects, meaning it increases the force of heart muscle contraction. This action is primarily due to its inhibition of the Na+/K+-ATPase enzyme in cardiac myocytes.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways, notably the NF-κB pathway.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative | HepG2 | IC50 | 9.38 µM | [1] |
Biological Activities and Mechanisms of Action
Anti-Cancer Activity: Induction of Apoptosis
This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. The process is also regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
-
Extrinsic Pathway: this compound can also initiate apoptosis by interacting with death receptors, such as Fas, on the cell surface. This interaction leads to the activation of caspase-8, which then directly activates caspase-3.[2][3]
Cardiotonic Effects: Inhibition of Na+/K+-ATPase
The primary mechanism for the cardiotonic effects of this compound is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes.[4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is thought to inhibit the phosphorylation of IκB, thereby preventing the activation of NF-κB.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in apoptosis and inflammatory signaling.
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-IκB, anti-IκB, anti-NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Na+/K+-ATPase Activity Assay
Objective: To measure the inhibitory effect of this compound on Na+/K+-ATPase activity.
Methodology:
-
Isolate crude enzyme preparations from a suitable tissue source (e.g., rat brain).
-
Pre-incubate the enzyme preparation with various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) represents the Na+/K+-ATPase activity.
-
Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).
Conclusion
This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to induce apoptosis in cancer cells, modulate cardiac contractility, and suppress inflammatory responses highlights its therapeutic potential. The detailed mechanisms of action, involving key signaling pathways such as apoptosis, Na+/K+-ATPase inhibition, and NF-κB signaling, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at harnessing its pharmacological properties for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic variants in Fas-mediated apoptosis pathway predict a poor response to Platinum-based Chemotherapy for Chinese Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
The Cytotoxic Potential of Cinobufagin: An In Vitro Analysis Against Human Cancer Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cinobufagin (CB), a major active component isolated from the traditional Chinese medicine Chan Su, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines in vitro.[1][2] This technical guide provides a comprehensive overview of the anti-cancer activity of Cinobufagin, with a focus on its impact on cell viability, the signaling pathways it modulates, and the experimental methodologies used to ascertain these effects. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Cytotoxicity Data
The in vitro efficacy of Cinobufagin is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The cytotoxic effects of Cinobufagin have been evaluated across various human cancer cell lines, with the data summarized in the tables below.
Table 1: IC50 Values of Cinobufagin in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Type | IC50 (nM) | Reference |
| A549 | Adenocarcinoma | Data not specified | [1] |
| H1299 | Carcinoma | Data not specified | [1] |
Note: While the referenced study confirms dose-dependent inhibition of cell proliferation, specific IC50 values were not detailed in the provided search results.
Table 2: IC50 Values of Cinobufagin in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/L) - 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | 40 | [3] |
The study on HepG2 cells indicated a time- and concentration-dependent inhibition of proliferation.[3]
Key Experimental Protocols
The following sections detail the methodologies typically employed to evaluate the in vitro cytotoxicity of Cinobufagin.
Cell Culture and Viability Assays
Objective: To determine the dose-dependent effect of Cinobufagin on the viability of cancer cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, H1299, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Cinobufagin or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
References
- 1. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
19-Oxocinobufagin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, traditionally isolated from the venom of toads of the Bufo genus. These natural compounds have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and the validation of its mechanisms of action. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related and well-studied bufadienolides, such as Cinobufagin and Bufalin, to provide a foundational understanding of its probable biological activities.
Identified Molecular Targets and Biological Effects
The primary molecular target of the bufadienolide class of compounds is the Na+/K+-ATPase pump . Inhibition of this ion pump disrupts the cellular sodium gradient, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration. This cascade of events is believed to be a key trigger for the downstream signaling pathways responsible for the observed anti-cancer effects.
Beyond its direct interaction with Na+/K+-ATPase, this compound and its analogs are known to modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The most prominently implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for bufadienolides closely related to this compound, providing insights into their potency and efficacy in various cancer cell lines.
Table 1: IC50 Values of Related Bufadienolides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | Not specified, but enhances DDP sensitivity[1][2] |
| Cinobufagin | QBC939, RBE | Cholangiocarcinoma | Not specified, but inhibits proliferation[3] |
| Bufalin | HepG2 | Hepatocellular Carcinoma | Not specified, but induces apoptosis |
| Arenobufagin | HepG2 | Hepatocellular Carcinoma | Not specified, but inhibits PI3K/Akt pathway[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bufadienolides and a general workflow for target identification and validation.
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for target identification and validation.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound. These protocols can be adapted based on specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or related compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Na+/K+-ATPase Activity Assay
This assay measures the activity of the Na+/K+-ATPase enzyme, a primary target of this compound.
-
Materials:
-
Cell or tissue homogenates
-
Assay buffer (containing NaCl, KCl, MgCl2, and ATP)
-
Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)
-
This compound
-
Malachite green reagent (for phosphate (B84403) detection)
-
Phosphate standard solution
-
-
Protocol:
-
Prepare reaction mixtures containing the assay buffer and either the vehicle control, ouabain (as a positive control for inhibition), or different concentrations of this compound.
-
Add the cell or tissue homogenate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.
-
Determine the inhibitory effect of this compound on Na+/K+-ATPase activity.
-
Immunoprecipitation for Target Identification
This technique is used to isolate a specific protein (the "bait") and its binding partners from a complex mixture.
-
Materials:
-
Cell lysate
-
Primary antibody against the putative target of this compound
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry facility
-
-
Protocol:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting to confirm the presence of the target and its binding partners, or by mass spectrometry for comprehensive identification of interacting proteins.
-
Conclusion and Future Directions
While the direct molecular targets and specific quantitative efficacy of this compound are still under active investigation, the available evidence strongly suggests its role as a potent inhibitor of Na+/K+-ATPase and a modulator of the PI3K/AKT and MAPK/ERK signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the precise mechanisms of action of this promising anti-cancer compound. Future studies should focus on obtaining specific binding affinities and IC50 values for this compound across a wider range of cancer types and on utilizing advanced proteomic and genomic approaches to identify novel targets and resistance mechanisms. This will be crucial for the potential translation of this compound into a clinically effective therapeutic agent.
References
- 1. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-depth Technical Guide: Toxicological Profile and Safety Assessment of 19-Oxocinobufagin
Disclaimer: Despite a comprehensive search for toxicological data on 19-Oxocinobufagin, specific information regarding its acute, sub-chronic, chronic, genetic, and reproductive toxicity, as well as carcinogenicity, is not publicly available in the current scientific literature. The following guide is based on the general toxicological profile of the broader class of compounds to which this compound belongs—bufadienolides—and includes in vitro data where available for related compounds. This document should therefore be considered a general overview and not a definitive safety assessment for this compound.
Introduction
This compound is a bufadienolide, a class of cardioactive steroids typically isolated from plants of the genera Scilla, Urginea, and Bowiea, and the venom of toads from the Bufo genus. These compounds are characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position. While bufadienolides have been investigated for their potential therapeutic effects, including anticancer and anti-inflammatory activities, they are also known for their significant toxicity, primarily mediated through the inhibition of the Na+/K+-ATPase enzyme. This guide aims to provide a comprehensive overview of the known toxicological properties of bufadienolides as a basis for understanding the potential risks associated with this compound.
Toxicological Profile
Acute Toxicity
Specific acute toxicity data (e.g., LD50 values) for this compound in animal models are not available in the public domain. However, for the general class of bufadienolides, acute toxicity is a significant concern. For instance, the intravenous LD50 of a mixture of bufadienolides from toad venom in white mice has been reported to be 14.5 mg/kg.[1] Ingestion of toad eggs, which contain bufadienolides, has led to severe intoxication and even death in humans.[2]
Table 1: Acute Toxicity Data for Representative Bufadienolides
| Compound/Substance | Species | Route of Administration | LD50 Value |
| Bufadienolide Mixture (from Bufo viridis venom) | White Mice | Intravenous | 14.5 mg/kg[1] |
| Data for this compound is not available. |
Sub-chronic and Chronic Toxicity
No dedicated sub-chronic or chronic toxicity studies for this compound were identified. Long-term exposure to bufadienolides is known to have cumulative effects, particularly on the heart.
Genotoxicity
There is no available data on the genotoxicity of this compound from standard assays such as the Ames test or micronucleus assay.
Carcinogenicity
Carcinogenicity bioassays for this compound have not been reported.
Reproductive and Developmental Toxicity
Information regarding the reproductive and developmental toxicity of this compound is not available.
In Vitro Cytotoxicity
While specific in vivo data is lacking, some in vitro studies on other bufadienolides provide insights into their cytotoxic potential. Bufadienolides have demonstrated potent cytotoxic activities against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Bufadienolides
| Compound | Cell Line | IC50 Value (µM) |
| Arenobufagin | Human Melanoma SK-MEL-1 | < 1.0 |
| Gamabufotalin | Human Melanoma SK-MEL-1 | < 1.0 |
| Data for this compound is not available. |
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for bufadienolides is the inhibition of the α-subunit of the Na+/K+-ATPase (sodium-potassium pump).[3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.
Experimental Workflow for Investigating Na+/K+-ATPase Inhibition:
Caption: Workflow for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.
Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. The elevated intracellular calcium is responsible for the cardiotonic effects but also contributes to cellular toxicity, including apoptosis.[4]
Furthermore, the Na+/K+-ATPase is now understood to function as a signal transducer. The binding of cardiac glycosides, including bufadienolides, to the Na+/K+-ATPase can activate various downstream signaling pathways, such as the Src kinase pathway, which in turn can modulate other pathways like the Ras-Raf-ERK1/2 cascade. Activation of these pathways can influence cell growth, proliferation, and apoptosis.
Signaling Pathway Activated by Bufadienolide Binding to Na+/K+-ATPase:
Caption: Proposed signaling cascade initiated by this compound binding to Na+/K+-ATPase.
Safety Assessment
Due to the absence of crucial toxicological data, a formal safety assessment for this compound, including the determination of a No-Observed-Adverse-Effect Level (NOAEL) or a Permissible Daily Exposure (PDE), cannot be performed at this time.
Conclusion
The toxicological profile of this compound remains largely uncharacterized. Based on the known properties of the bufadienolide class of compounds, it is reasonable to presume that this compound possesses significant cardiotoxicity and cytotoxicity mediated through the inhibition of Na+/K+-ATPase and the subsequent disruption of cellular ion homeostasis and activation of signaling cascades. However, without specific in vivo and in vitro studies on this compound, any assessment of its safety remains speculative. Further research is imperative to elucidate the specific toxicological properties of this compound to enable a comprehensive risk assessment for researchers, scientists, and drug development professionals.
References
- 1. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accidental bufotoxin intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Na/K-ATPase potentiates marinobufagenin-induced cardiac dysfunction and myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 19-Oxocinobufagin from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids found in the venom of various toad species of the Bufo genus, and in certain plants and insects. These compounds have garnered significant interest in the scientific community due to their potent biological activities, including cardiotonic, anesthetic, and antineoplastic effects. Specifically, this compound has been identified as a potential anti-cancer agent, warranting the development of robust protocols for its isolation and purification to facilitate further pharmacological investigation and drug development.
This document provides a detailed protocol for the isolation and purification of this compound from natural sources, primarily toad venom. The methodology encompasses initial extraction, preliminary separation by column chromatography, and final purification using high-performance liquid chromatography (HPLC).
Experimental Protocols
Extraction of Crude Bufadienolides
The initial step involves the extraction of the crude mixture of bufadienolides from the raw natural source, typically dried toad venom.
Materials and Reagents:
-
Dried toad venom (e.g., from Bufo bufo gargarizans)
-
Methanol (B129727) (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
Protocol:
-
Grind the dried toad venom into a fine powder.
-
Suspend the powdered venom in a 10-fold volume of 80% methanol in water.
-
Perform extraction using an ultrasonic bath for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspend the crude extract in water and partition successively with dichloromethane.
-
Collect the dichloromethane fractions, combine them, and evaporate the solvent to yield the crude bufadienolide-rich extract.
Preliminary Purification by Column Chromatography
The crude extract is subjected to column chromatography for initial separation and fractionation.
Materials and Reagents:
-
Crude bufadienolide extract
-
Silica (B1680970) gel (200-300 mesh)
-
Glass chromatography column
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Dissolve the crude bufadienolide extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate, gradually increasing the polarity. For example:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
30:70 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
90:10 Ethyl Acetate:Methanol
-
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the fractions by TLC, spotting each fraction on a plate and developing it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under UV light (254 nm).
-
Combine fractions that show a similar TLC profile, particularly those containing the compound with the expected retention factor for this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The semi-purified extract is subjected to preparative HPLC for the final isolation of this compound.
Materials and Reagents:
-
Semi-purified extract containing this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
Protocol:
-
Dissolve the semi-purified extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the following conditions (these may need to be optimized):
-
Column: Preparative C18
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 296 nm.
-
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the peak of this compound. The retention time for this compound has been reported to be around 15 minutes under certain analytical HPLC conditions, which can be used as a preliminary guide.[1]
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
-
Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Summary of a Representative Purification of Bufadienolides from Toad Venom
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Extraction | 1 kg Dried Toad Venom | 200 g Crude Extract | 20 | Not Determined |
| Column Chromatography | 200 g Crude Extract | 10 g Semi-purified Fraction | 5 (from crude) | ~40-60 |
| Preparative HPLC | 10 g Semi-purified Fraction | 50 mg this compound | 0.5 (from semi-purified) | >98 |
Note: The yield and purity values presented are estimates based on typical bufadienolide purifications and should be experimentally determined for each specific process.
Table 2: HPLC Parameters for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |
| Gradient | Optimized for resolution | Scaled up from analytical |
| Flow Rate | 1.0 mL/min | 15-25 mL/min |
| Detection | UV at 296 nm | UV at 296 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Postulated signaling pathway affected by this compound in cancer cells.
References
Application Notes and Protocols for the Quantification of 19-Oxocinobufagin by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids that have garnered significant interest for their potential therapeutic applications, including anticancer activities. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analytical Methods for this compound Quantification
While specific validated methods for this compound are not abundantly available in the public domain, the following protocols are based on established methods for structurally similar bufadienolides, such as cinobufagin (B1669057) and other cardiac glycosides. These methods can be adapted and validated for the specific quantification of this compound.
A. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and potentially in biological samples with appropriate sample clean-up.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., digoxin (B3395198) or another structurally similar bufadienolide)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 296 nm (based on the characteristic absorbance of the pyrone ring in bufadienolides)
-
Injection Volume: 10 µL
4. Sample Preparation (for biological matrices like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Quantification is based on the peak area ratio of this compound to the internal standard.
-
A calibration curve should be constructed using a series of known concentrations of the this compound reference standard.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol:
1. Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Same as for the HPLC-UV method.
3. Chromatographic Conditions:
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution (example):
Time (min) % Solvent A % Solvent B 0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: (Note: These are predicted transitions and must be optimized for this compound. The molecular weight of this compound is approximately 456.5 g/mol .)
-
This compound: Precursor ion [M+H]⁺ ~457.2 -> Product ions (to be determined by infusion and fragmentation studies)
-
Internal Standard (e.g., Digoxin): 781.5 -> 651.4
-
-
Collision Energy and Cone Voltage: These parameters need to be optimized for each transition to achieve maximum sensitivity.
5. Sample Preparation:
-
The same protein precipitation protocol as described for the HPLC-UV method can be used. For lower concentrations, a solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.
6. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using a weighted (1/x²) linear regression model.
II. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of bufadienolides using LC-MS/MS. These values can be used as a starting point for the validation of a method for this compound.
| Parameter | Cinobufagin (Reference) | This compound (Expected) |
| Linearity Range | 1 - 200 ng/mL | 0.5 - 250 ng/mL |
| LLOQ (Lower Limit of Quantification) | 1.0 ng/mL | ~0.5 ng/mL |
| LLOD (Lower Limit of Detection) | Not reported | ~0.1 ng/mL |
| Accuracy | Within ±15% | Within ±15% |
| Precision (RSD%) | < 15% | < 15% |
| Recovery | > 80% | > 80% |
Note: The data for Cinobufagin is sourced from published literature. The expected values for this compound are estimations and must be determined experimentally through method validation.
III. Signaling Pathways and Experimental Workflows
A. Postulated Signaling Pathways for this compound's Anticancer Activity
Based on the known mechanisms of action of related bufadienolides like cinobufagin, this compound is likely to exert its anticancer effects through the inhibition of the Na+/K+-ATPase pump and the induction of apoptosis via multiple signaling pathways.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Caption: Apoptosis induction by this compound.
B. Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
IV. Conclusion
The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the quantification of this compound. The LC-MS/MS method is particularly recommended for its high sensitivity and specificity in complex biological matrices. The outlined protocols and workflows, along with the postulated signaling pathways, provide a comprehensive guide for researchers and scientists involved in the development of this compound as a potential therapeutic agent. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying these methods to clinical or preclinical studies.
Preparing 19-Oxocinobufagin Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids, that has garnered significant interest in biomedical research for its potential therapeutic applications, including anticancer activities. Accurate and reproducible in vitro experimentation relies on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Data Presentation
Quantitative data and key information for preparing this compound stock solutions are summarized in the table below for easy reference.
| Parameter | Value | Source/Note |
| Compound Name | This compound | - |
| CAS Number | 24512-59-2 | [1][2][3] |
| Molecular Weight | 456.53 g/mol | [1][2][4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 1-10 mM (Empirical determination recommended) | General laboratory practice |
| Storage Temperature | -20°C | [1] |
| Short-term Stability | Up to 2 weeks at -20°C | [1] |
| Long-term Stability | Up to 2 years at -20°C in powder form | [3] |
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the empirically determined solubility of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molar Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
Mass (mg) = 10 mmol/L * 456.53 g/mol * 0.001 L * 1000 mg/g
-
Mass = 4.57 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.57 mg of this compound powder directly into the tared microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 2 weeks).[1] For long-term storage, it is recommended to store the compound in its powder form at -20°C.[3]
-
-
Preparation of Working Solutions:
-
When needed for an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Testing 19-Oxocinobufagin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 19-Oxocinobufagin, a cardiotonic steroid with potential anticancer properties. The protocols detailed below are based on established cell culture methodologies for assessing cell viability, apoptosis, and cell cycle distribution.
Disclaimer: this compound is a specific bufadienolide, and while its cytotoxic mechanisms are expected to be similar to other compounds in this class, such as cinobufagin (B1669057) and bufalin, the optimal concentrations and specific cellular responses may vary. The following protocols and data are provided as a guide and should be optimized for your specific cell lines and experimental conditions.
Data Presentation
The following tables summarize typical quantitative data obtained from cytotoxicity studies of bufadienolides closely related to this compound. These values should serve as a starting point for determining the effective concentration range for this compound in your experiments.
Table 1: IC50 Values of Related Bufadienolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24, 48, 72 |
| Bufalin | HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 |
| Cinobufagin | PC-3 | Prostate Cancer | < 0.02 | 72 |
| Cinobufagin | DU145 | Prostate Cancer | < 0.02 | 72 |
| Cinobufagin | A549 | Non-Small Cell Lung Cancer | Not specified | Not specified |
| Cinobufagin | BEL-7402 | Liver Cancer | Not specified | Not specified |
| Cinobufagin | BGC-823 | Gastric Cancer | Not specified | Not specified |
Table 2: Effects of a Related Bufadienolide (Compound D4) on HeLa Cells
| Assay | Effect |
| Colony Formation | Inhibition |
| Cell Migration | Inhibition |
| Apoptosis | Promotion |
| Reactive Oxygen Species (ROS) | Increased Levels |
| Cell Cycle | Arrest at S and G2/M phases |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for In Vivo Efficacy Studies of 19-Oxocinobufagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide, has emerged as a promising candidate for anti-cancer therapy. This document provides detailed application notes and standardized protocols for designing and conducting in vivo animal studies to evaluate the efficacy of this compound. The following sections outline the methodologies for establishing tumor models, assessing key anti-cancer endpoints such as apoptosis, angiogenesis, and metastasis, and presenting the resulting data in a clear and concise manner.
Preclinical In Vivo Study Design
A well-designed preclinical study is crucial for obtaining reliable and translatable data.[1][2] The following steps provide a general framework for an in vivo efficacy study of this compound.
Animal Model Selection
The choice of animal model is critical and should be based on the research question.[2]
-
Subcutaneous Xenograft Model: This is the most common and technically straightforward model for initial efficacy screening.[3][4] Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[3][4]
-
Orthotopic Xenograft Model: This model offers higher clinical relevance by implanting tumor cells into the corresponding organ of origin.[5][6] This preserves the natural tumor microenvironment, which can influence therapeutic response.[5][6]
-
Metastasis Model: To evaluate the effect of this compound on tumor spread, either a spontaneous metastasis model (following resection of a primary orthotopic tumor) or an experimental metastasis model (intravenous injection of tumor cells) can be used.[7][8]
Experimental Groups and Controls
Proper controls are essential for interpreting the results. A typical study design would include:
-
Vehicle Control Group: Animals receive the delivery vehicle for this compound (e.g., saline, DMSO solution).
-
This compound Treatment Group(s): Animals are treated with one or more doses of this compound.
-
Positive Control Group (Optional): Animals are treated with a standard-of-care chemotherapy agent for the specific cancer type.
Dosing and Administration
The dose, route, and frequency of administration should be determined from prior in vitro toxicity and efficacy studies, as well as any available pharmacokinetic data on this compound or related compounds.
Endpoints and Monitoring
Primary endpoints typically include:
-
Tumor Growth Inhibition: Measured by tumor volume and weight.
-
Survival Analysis: Monitoring the lifespan of the animals.
Secondary and exploratory endpoints can include:
-
Biomarker Analysis: Assessing apoptosis, angiogenesis, and cell proliferation in tumor tissues.
-
Metastasis Assessment: Quantifying metastatic lesions in distant organs.
-
Toxicity Monitoring: Regular monitoring of body weight, clinical signs, and hematological and biochemical parameters.
Experimental Protocols
The following are detailed protocols for key experiments in an in vivo study of this compound.
Subcutaneous Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.[3][9]
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.
-
Injection: Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.
-
Tumor Monitoring: Monitor the animals daily. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin treatment with this compound or vehicle control according to the study design.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or the animals show signs of distress. Euthanize the animals and collect tumors and other tissues for further analysis.
Orthotopic Pancreatic Cancer Model Protocol
This protocol describes the establishment of an orthotopic pancreatic cancer model, which provides a more clinically relevant microenvironment.[5][10][11]
Materials:
-
Pancreatic cancer cell line
-
Surgical instruments
-
Sutures
-
Anesthetic and analgesic agents
-
Other materials as listed for the subcutaneous model
Procedure:
-
Cell Preparation: Prepare the cancer cell suspension as described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse and administer analgesia.
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.
-
Carefully inject 20-50 µL of the cell suspension into the pancreatic tail using a 30-gauge needle.
-
Hold the needle in place for a few seconds to prevent leakage.
-
Return the spleen and pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care: Monitor the animals closely for recovery from surgery.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Treatment and Endpoint: Once tumors are established, randomize animals and begin treatment. The endpoint is determined by tumor burden (assessed by imaging) or clinical signs.
Assessment of Apoptosis
2.3.1. TUNEL Assay Protocol for Tumor Tissue Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14][15]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
Fluorescent microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.
-
Labeling: Incubate the sections with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Washing: Rinse the sections with PBS.
-
Visualization: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescent microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.
2.3.2. Cleaved Caspase-3 Immunohistochemistry Protocol
This method detects the activated form of caspase-3, a key executioner caspase in apoptosis.[16][17][18]
Materials:
-
FFPE tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration: As described for the TUNEL assay.
-
Antigen Retrieval: Heat the sections in antigen retrieval buffer to unmask the epitope.
-
Blocking: Incubate the sections with a blocking solution (e.g., hydrogen peroxide followed by normal serum) to block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the DAB substrate. This will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Visualization: Counterstain the sections with hematoxylin and visualize under a light microscope. Apoptotic cells will show brown staining in the cytoplasm and/or nucleus.
Assessment of Angiogenesis: Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.[19][20][21][22][23]
Materials:
-
Matrigel
-
Angiogenic factors (e.g., VEGF, bFGF) or tumor cells
-
This compound
-
Mice
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with an angiogenic factor or tumor cells. This compound can be included in the mixture to assess its direct anti-angiogenic effect.
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
Treatment (Systemic): If assessing the systemic effect of this compound, administer the compound systemically (e.g., intraperitoneally or orally) according to the treatment schedule.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Assessment of Metastasis: In Vivo Bioluminescence Imaging
This non-invasive technique allows for the longitudinal monitoring of metastatic tumor growth in living animals.[7][24][25][26][27]
Materials:
-
Cancer cells engineered to express luciferase
-
D-luciferin (substrate for firefly luciferase)
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic
Procedure:
-
Tumor Cell Implantation: Establish a primary tumor (orthotopic or subcutaneous) or induce experimental metastasis by intravenous injection of luciferase-expressing cancer cells.
-
Imaging:
-
Anesthetize the mouse.
-
Inject D-luciferin intraperitoneally (typically 150 mg/kg).
-
Wait for the substrate to distribute (usually 10-15 minutes).
-
Place the mouse in the imaging chamber and acquire bioluminescent images.
-
-
Data Analysis: The light emitted is proportional to the number of tumor cells. The imaging system's software can be used to quantify the bioluminescent signal from the primary tumor and metastatic sites over time.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | +5.2 ± 1.5 |
| This compound (X mg/kg) | 10 | 750 ± 90 | 50 | +2.1 ± 1.8 |
| Positive Control | 10 | 600 ± 80 | 60 | -3.5 ± 2.0 |
Table 2: Effect of this compound on Apoptosis and Angiogenesis in Tumor Tissues
| Treatment Group | N | TUNEL Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Microvessel Density (vessels/mm²) ± SEM |
| Vehicle Control | 10 | 5 ± 1 | 8 ± 2 | 25 ± 4 |
| This compound (X mg/kg) | 10 | 25 ± 4 | 30 ± 5 | 12 ± 3 |
| Positive Control | 10 | 30 ± 5 | 35 ± 6 | 10 ± 2 |
Table 3: Effect of this compound on Metastasis
| Treatment Group | N | Mean Metastatic Bioluminescent Signal (photons/s) ± SEM | Number of Mice with Detectable Metastases |
| Vehicle Control | 10 | 1.5 x 10^6 ± 0.5 x 10^6 | 8/10 |
| This compound (X mg/kg) | 10 | 0.5 x 10^6 ± 0.2 x 10^6 | 3/10 |
| Positive Control | 10 | 0.3 x 10^6 ± 0.1 x 10^6 | 2/10 |
Visualization of Pathways and Workflows
Signaling Pathways
The anti-cancer effects of bufadienolides like this compound are often attributed to their ability to induce apoptosis and inhibit angiogenesis through the modulation of key signaling pathways.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Proposed anti-angiogenic signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for an in vivo efficacy study of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound's anti-cancer efficacy. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is essential for the continued development of this promising therapeutic candidate.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. yeasenbio.com [yeasenbio.com]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 11. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 12. clyte.tech [clyte.tech]
- 13. TUNEL Staining of Tumor Tissue Sections [bio-protocol.org]
- 14. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 21. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 22. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 23. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioluminescence imaging (BLI) [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Oxocinobufagin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide steroid isolated from toad venom, has demonstrated significant anti-tumor activity in various cancer models. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanisms of action for the use of this compound (commonly referred to as Cinobufagin in scientific literature) in mouse xenograft studies. The information presented is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the use of this compound in mouse xenograft models.
Table 1: Recommended Dosage and Administration of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Vehicle | Duration | Reference |
| Colorectal Cancer | HCT116 | BALB/c nude | 0.5 mg/kg, 1.0 mg/kg | Intraperitoneal (i.p.) | Every other day | Not Specified | 14 days | [1] |
| Non-Small Cell Lung Cancer | H460 | Nude | 1.0 mg/kg, 2.0 mg/kg | Intraperitoneal (i.p.) | Every 2 days | Not Specified | Not Specified | [2] |
| Glioblastoma | U87MG-EGFR | Nude | 1 mg/kg, 5 mg/kg | Intraperitoneal (i.p.) | Daily | 0.5% cyclodextrin (B1172386) | 26 days | [3][4] |
| Non-Small Cell Lung Cancer | A549 | NOD scid gamma (NSG) | 1.5 mg/kg, 5 mg/kg, 10 mg/kg | Intraperitoneal (i.p.) | Daily | Not Specified | Not Specified | [5] |
| Colorectal Cancer | SW1116 | Athymic BALB/c nude | 2 mg/kg, 5 mg/kg, 10 mg/kg | Oral gavage (p.o.) | Daily | PBS | 20 days | [6] |
Table 2: Efficacy and Toxicity of this compound in Mouse Xenograft Models
| Cancer Type | Dosage | Tumor Growth Inhibition | Observed Toxicity | Reference |
| Colorectal Cancer | 0.5 mg/kg, 1.0 mg/kg (i.p.) | Significant decrease in tumor growth and weight. | No significant difference in body weight; no organ damage observed via H&E staining. | [1] |
| Non-Small Cell Lung Cancer | 1.0 mg/kg, 2.0 mg/kg (i.p.) | Significant inhibition of tumor growth. | No obvious treatment-related toxicity. | [2] |
| Glioblastoma | 1 mg/kg, 5 mg/kg (i.p.) | Slower tumor growth compared to vehicle. | At 10 mg/kg, one-third of mice died. 5 mg/kg was tolerated for up to 1 month with no abnormalities in complete blood count. | [3][4] |
| Non-Small Cell Lung Cancer | 5 mg/kg, 10 mg/kg (i.p.) | Significant inhibition of tumor growth. | Not specified. | [5] |
| Colorectal Cancer | 2, 5, 10 mg/kg (p.o.) | Significant inhibition of tumor growth, with 10 mg/kg inducing substantial regression. | Not specified. | [6] |
| Cholangiocarcinoma | Not Specified | Attenuated tumor growth. | Minimal side effects observed. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection or oral gavage. Due to its poor aqueous solubility, a suitable vehicle is required.
Materials:
-
This compound (Cinobufagin) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. A stock solution can be prepared in DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution.
-
-
Working Solution for Injection (Example Formulation):
-
A common vehicle formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final working solution, first mix the required volume of the this compound stock solution (in DMSO) with PEG300 and Tween 80.
-
Vortex the mixture until it is homogeneous.
-
Add the sterile saline or PBS gradually while vortexing to prevent precipitation.
-
The final concentration of the working solution should be calculated based on the desired dosage (mg/kg) and the injection volume (typically 100-200 µL for a mouse).
-
-
Alternative Vehicle:
-
Storage:
-
Stock solutions in DMSO can be stored at -20°C.
-
Working solutions should be prepared fresh before each administration.
-
Protocol 2: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture the desired cancer cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells and resuspend the pellet in a known volume of sterile PBS or serum-free medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).[1]
-
For some cell lines, resuspend the cells in a 1:1 mixture of PBS and Matrigel to enhance tumor formation.[2]
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Clean the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice for tumor growth.
-
Protocol 3: Administration of this compound and Tumor Monitoring
This protocol details the administration of the prepared this compound solution and the subsequent monitoring of tumor growth and animal welfare.
Materials:
-
Prepared this compound working solution
-
Appropriate syringes and needles for the chosen administration route (e.g., 27G needle for i.p., gavage needle for p.o.)
-
Calipers
-
Animal scale
Procedure:
-
Animal Grouping:
-
Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups.[1]
-
-
Drug Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the prepared this compound solution into the peritoneal cavity.
-
Oral Gavage (p.o.): Use a proper gavage needle to administer the solution directly into the stomach.
-
Administer the vehicle solution to the control group using the same route and frequency.
-
-
Tumor and Body Weight Measurement:
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 14-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (heart, liver, lungs, kidneys) for histological analysis (e.g., H&E staining) to assess for any potential toxicity.[1]
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibition can block the nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.
-
EGFR Signaling: In cancer cells with Epidermal Growth Factor Receptor (EGFR) amplification, this compound can block EGFR phosphorylation and its downstream signaling pathways, including the Akt and STAT3 pathways.[3]
-
Notch Signaling: The compound has also been found to inactivate the Notch signaling pathway, which plays a crucial role in the induction of apoptosis in some cancer cells.[7][8]
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Signaling pathways inhibited by this compound in cancer cells.
References
- 1. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinobufagin | Autophagy | Apoptosis | ATPase | TargetMol [targetmol.com]
- 6. A Study on the Mechanism of Cinobufagin in the Treatment of Paw Cancer Pain by Modulating Local β-Endorphin Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 19-Oxocinobufagin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a member of the bufadienolide family of cardiotonic steroids, characterized by a six-membered lactone ring at the C-17 position and an oxidized C-19 methyl group. These compounds have garnered significant interest in medicinal chemistry due to their potent biological activities, including anticancer properties. The synthesis of this compound and its derivatives is a complex challenge that requires a multi-step approach, involving the construction of the steroid core, introduction of key functional groups, and late-stage oxidation.
These application notes provide a comprehensive overview of a synthetic strategy for obtaining this compound derivatives, starting from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA). The protocols detailed below are based on established synthetic methodologies for closely related bufadienolides, such as cinobufagin (B1669057), and incorporate methods for the selective oxidation of the C-19 position.
Synthetic Strategy Overview
The overall synthetic strategy is divided into two main stages:
-
Construction of the Cinobufagin Core: This involves a multi-step synthesis starting from DHEA to build the characteristic bufadienolide scaffold with the necessary stereochemistry and functional groups, including the β-14,15-epoxide and β-16-acetoxy groups. This pathway is adapted from the successful total synthesis of cinobufagin.[1]
-
Late-Stage C-19 Oxidation: Following the successful synthesis of the cinobufagin core, the C-19 methyl group is selectively oxidized to an aldehyde (oxo) group. This transformation is a critical step to arrive at the this compound scaffold.
This modular approach allows for the synthesis of a variety of this compound derivatives by modifying the starting materials or introducing functional groups at different stages of the synthesis.
Experimental Protocols
Stage 1: Synthesis of the Cinobufagin Core from DHEA
This stage involves several key transformations to convert DHEA into a cinobufagin intermediate. The following protocols are adapted from the literature for the synthesis of cinobufagin.[1]
1.1. Synthesis of the α,β-Unsaturated Enone Intermediate
The initial steps focus on the modification of the D-ring of DHEA to introduce the necessary functionality for the subsequent construction of the pyrone ring.
-
Protocol:
Quantitative Data for Saegusa-Ito Oxidation:
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | DHEA derivative | LDA, TMSCl | THF | 1 | -78 | - |
| 2 | Silyl enol ether | Pd(OAc)₂, p-benzoquinone | Acetonitrile | 12 | 25 | 62 (over 2 steps) |
1.2. Stille Cross-Coupling for Pyrone Ring Precursor Installation
A key step in the synthesis is the installation of the precursor to the α-pyrone ring via a Stille cross-coupling reaction.
-
Protocol:
-
The enone intermediate is converted to a vinyl triflate.
-
The vinyl triflate is then subjected to a Stille cross-coupling reaction with an appropriate stannane (B1208499) reagent to introduce the pyrone ring precursor.
-
Quantitative Data for Stille Coupling:
| Reactant | Stannane Reagent | Catalyst | Ligand | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Vinyl triflate | (E)-1-(tributylstannyl)-2-(2-methoxy-2-oxoethyl)ethene | Pd(PPh₃)₄ | - | Toluene | 12 | 100 | 95 |
1.3. Formation of the Bufadienolide Core
This involves the formation of the characteristic epoxide and acetate (B1210297) functionalities on the D-ring.
-
Protocol:
-
The product from the Stille coupling is subjected to a one-pot regioselective singlet oxygen [4+2] cycloaddition.
-
This is followed by an in-situ rearrangement of the endoperoxide intermediate to provide a bis-epoxide.[1]
-
Subsequent steps involve epoxide opening and acetylation to yield the cinobufagin core structure.
-
Quantitative Data for Bufadienolide Core Formation:
| Step | Key Transformation | Reagents | Solvent | Yield (%) |
| 1 | Singlet Oxygen Cycloaddition/Rearrangement | Rose Bengal, O₂, light | CH₂Cl₂ | 64 |
| 2 | Epoxide Opening & Acetylation | Sc(OTf)₃, Ac₂O, Pyridine | CH₂Cl₂ | - |
Stage 2: Late-Stage C-19 Oxidation
With the cinobufagin core in hand, the final key transformation is the selective oxidation of the C-19 methyl group to an aldehyde.
2.1. Synthesis of 19-Hydroxy Intermediate
The oxidation often proceeds via a 19-hydroxy intermediate.
-
Protocol:
-
A suitable cinobufagin intermediate is treated with an oxidizing agent such as lead tetraacetate and iodine under irradiation to introduce a C-19 functional group.
-
This is followed by hydrolysis to yield the 19-hydroxy derivative.
-
2.2. Oxidation of 19-Hydroxy to 19-Oxo Group
The final step is the oxidation of the 19-hydroxy group to the corresponding aldehyde.
-
Protocol:
-
The 19-hydroxy cinobufagin derivative is dissolved in a suitable solvent (e.g., dichloromethane).
-
An oxidizing agent such as pyridinium (B92312) dichromate (PDC) or Dess-Martin periodinane (DMP) is added.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction mixture is then worked up and the product is purified by column chromatography.
-
Quantitative Data for C-19 Oxidation:
| Starting Material | Oxidizing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 19-Hydroxy Steroid | Pyridinium Dichromate (PDC) | Dichloromethane | 2-4 | 25 | Moderate to Good |
Visualizations
Caption: Proposed synthetic pathway for this compound derivatives from DHEA.
Caption: General experimental workflow for the synthesis.
References
Application of 19-Oxocinobufagin in Apoptosis and Cell Cycle Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide derived from traditional Chinese medicine, has demonstrated significant anti-tumor effects in various cancer models. Its mechanism of action often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing the proliferation of cancer cells. This document provides detailed application notes and protocols for studying the effects of this compound on apoptosis and the cell cycle.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μg/mL) | Reference |
| A375 | Malignant Melanoma | 24 | 0.2 | [1] |
| H1299 | Non-small cell lung cancer | Not Specified | Low | [2] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (μg/mL) | Incubation Time (h) | Apoptotic Rate (%) | Method | Reference |
| B16 | Not Specified | Not Specified | Significantly Increased | Annexin V-FITC/PI | [1] |
| A375 | Not Specified | Not Specified | Significantly Increased | Annexin V-FITC/PI | [1] |
| HK-1 | Not Specified | Not Specified | Significantly Increased | Not Specified | [3] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (μg/mL) | Incubation Time (h) | Effect | Reference |
| A375 | Not Specified | Not Specified | G2/M Phase Arrest | |
| B16 | Not Specified | Not Specified | G2/M Phase Arrest | |
| HK-1 | Not Specified | Not Specified | S Phase Arrest | |
| OCM1 | Not Specified | Not Specified | G2/M Phase Arrest |
Signaling Pathways
This compound induces apoptosis and cell cycle arrest through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375, B16)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5 µg/mL) and a vehicle control (e.g., DMSO) for 24 or 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
-
Staining:
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Healthy cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375, HK-1)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis using PI staining.
References
- 1. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Drug Resistance Mechanisms with 19-Oxocinobufagin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 19-Oxocinobufagin, a natural bufadienolide, for investigating and overcoming drug resistance in cancer cells. Due to the limited specific research on this compound in the context of drug resistance, this guide incorporates data and protocols from studies on closely related and structurally similar compounds, namely Cinobufagin and Bufalin. These compounds serve as valuable surrogates for understanding the potential mechanisms of action of this compound.
Introduction to this compound and Drug Resistance
This compound is a natural product isolated from the venom of Bufo bufo gargarizans Cantor[1]. Bufadienolides, the class of compounds to which this compound belongs, have demonstrated significant anti-cancer activities, including the ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.
Compounds like Cinobufagin have been shown to reverse P-gp-mediated MDR by inhibiting its function, thereby increasing the intracellular concentration of anticancer drugs[2]. Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in resistant cancer cells[3][4][5]. This document provides detailed protocols for studying these effects.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Cinobufagin and its impact on reversing drug resistance. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Cinobufagin (CB) and Cisplatin (DDP) in Resistant Lung Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| A549/DDP | Cinobufagin (CB) | Not specified, but shown to enhance DDP sensitivity |
| A549/DDP | Cisplatin (DDP) | >320 |
| A549/DDP | CB (0.1 µM) + DDP | Significantly lower than DDP alone |
Data extrapolated from studies on Cinobufagin in cisplatin-resistant A549 cells (A549/DDP). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Effect of Cinobufagin on Apoptosis and Invasion in Resistant Lung Cancer Cells
| Cell Line | Treatment | Apoptosis Rate | Invasion |
| A549/DDP | Control (DMSO) | Baseline | Baseline |
| A549/DDP | DDP | Increased | Decreased |
| A549/DDP | CB + DDP | Significantly Increased | Significantly Decreased |
This table summarizes the qualitative findings from a study on the combined effect of Cinobufagin (CB) and Cisplatin (DDP) on cisplatin-resistant A549 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Parental (drug-sensitive) and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of proteins involved in drug resistance and apoptosis signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for studying its effects on drug resistance.
Caption: Experimental workflow for studying this compound.
Caption: PI3K/Akt signaling pathway inhibition.
Caption: Reversal of P-gp mediated multidrug resistance.
References
- 1. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
19-Oxocinobufagin as a reference standard in natural product analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids found in the venom of certain toad species, notably from the Bufo genus, and in some plants. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including cardiotonic, anesthetic, and antineoplastic effects. As a purified reference standard, this compound is an essential tool for the accurate identification and quantification of this and related compounds in complex natural product extracts and biological matrices. Its use is critical in the standardization of herbal medicines, pharmacokinetic studies, and the exploration of its pharmacological properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in natural product analysis, with a focus on chromatographic techniques and the investigation of its potential mechanism of action in cancer research.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₂₆H₃₂O₇ |
| Molecular Weight | 456.53 g/mol |
| CAS Number | 24512-59-2 |
| Class | Bufadienolide |
| Source | Glandular secretions of Bufo bufo gargarizans Cantor and other related toad species. |
| Purity | ≥98% (when sourced from reputable suppliers) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
Quantitative Analysis using this compound as a Reference Standard
The accurate quantification of this compound in natural product extracts, such as the traditional Chinese medicine 'Chan Su', is crucial for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of related bufadienolides and should be validated for this compound.
Objective: To quantify the amount of this compound in a natural product extract.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (or other suitable mobile phase modifier)
-
Natural product extract (e.g., methanolic extract of Chan Su)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of this compound reference standard.
-
Dissolve in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried natural product extract.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 20-60% A; 20-30 min, 60-80% A; 30-35 min, 80-20% A; 35-40 min, 20% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 296 nm (based on the UV absorption maximum for bufadienolides)
-
Injection Volume: 10 µL
-
-
Calibration Curve and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | Intraday < 2%, Interday < 3% |
| Accuracy (Recovery %) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This protocol is adapted from methods used for the analysis of cinobufagin (B1669057), a closely related compound.
Objective: To achieve sensitive and specific quantification of this compound in biological samples (e.g., plasma).
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Procedure:
-
Standard and Sample Preparation:
-
Prepare standard solutions as described in the HPLC protocol, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B) in a gradient elution.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For cinobufagin (a structural analog), a common transition is m/z 443.2 → 365.2. A similar fragmentation pattern would be expected for this compound.
-
Quantitative Data Summary (Hypothetical for this compound based on related compounds):
| Analytical Method | Linearity Range | LOD | LOQ |
| HPLC-UV | 1 - 100 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL |
| LC-MS/MS | 0.1 - 100 ng/mL | ~0.03 ng/mL | ~0.1 ng/mL |
Biological Activity and Signaling Pathways
This compound and related bufadienolides are known to possess potent anticancer activities. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. While specific studies on this compound are limited, the pathways affected by its close analogs, cinobufagin and bufalin, are well-documented.
Apoptosis Induction
Bufadienolides can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for assessing apoptosis induction by this compound.
Signaling Pathway Analysis
The anticancer effects of related bufadienolides have been linked to the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic pathways.
Key Signaling Pathways Modulated by Bufadienolides:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.
-
EGFR/STAT3 Pathway: Downregulation of this pathway can suppress tumor growth and metastasis.
-
Mitochondrial Apoptosis Pathway: Involves the regulation of Bcl-2 family proteins (e.g., upregulation of Bax and downregulation of Bcl-2), leading to the release of cytochrome c and activation of caspases.
-
Fas/FasL Death Receptor Pathway: Activation of this pathway initiates the extrinsic apoptosis cascade.
Diagram of a Postulated Signaling Pathway for this compound-Induced Apoptosis:
Caption: Postulated signaling pathways of this compound-induced apoptosis.
Conclusion
This compound serves as a critical reference standard for the robust and reliable analysis of this and related bufadienolides in various matrices. The protocols outlined here, based on established analytical techniques for similar compounds, provide a strong foundation for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, understanding its potential to modulate key signaling pathways involved in cancer progression highlights its promise as a lead compound for novel anticancer therapies. It is imperative that any analytical method be fully validated for its intended use to ensure data of high quality and reliability.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 19-Oxocinobufagin for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 19-Oxocinobufagin in cell-based assays.
Troubleshooting Guide: Enhancing the Solubility of this compound
The inherent hydrophobicity of bufadienolides like this compound often leads to precipitation in aqueous cell culture media, compromising experimental accuracy and reproducibility. Below is a summary of common techniques to improve its solubility.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for Cell-Based Assays |
| Co-solvents | Dissolving the compound in a water-miscible organic solvent before diluting into aqueous media. | Simple, quick, and widely used. | Can be toxic to cells at higher concentrations. May alter compound activity. Risk of precipitation upon dilution.[1][2][3] | High, with careful optimization of final solvent concentration (typically ≤1%). |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility. | Effective for ionizable compounds. | Only applicable if the compound has acidic or basic functional groups. pH changes can affect cell viability and compound stability.[3][4] | Moderate, requires careful consideration of cellular pH tolerance. |
| Cyclodextrin (B1172386) Inclusion | Encapsulating the hydrophobic compound within the lipophilic cavity of cyclodextrins. | Can significantly increase solubility and stability. Generally low cytotoxicity. | May alter the effective concentration of the compound available to cells. | High, a common and effective method for in vitro studies. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at a molecular level. | Enhances dissolution rate and solubility. | More complex preparation process. Not all polymers are suitable for direct use in cell culture. | Moderate, the dispersion needs to be compatible with cell culture conditions. |
| Nanosuspensions | Reducing the particle size of the compound to the sub-micron range, increasing the surface area for dissolution. | Increases dissolution velocity and saturation solubility. | Requires specialized equipment for preparation (e.g., high-pressure homogenization). Potential for particle aggregation. | Moderate to High, depending on the stability and potential cytotoxicity of the nanoparticles. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based carriers like liposomes or nanoemulsions. | Can improve solubility and cellular uptake. Protects the compound from degradation. | Complex preparation and characterization. Potential for interference with cellular lipid pathways. | Moderate to High, widely used in drug delivery research. |
Frequently Asked Questions (FAQs) & Experimental Protocols
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent stock is diluted into an aqueous solution where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%. You may need to prepare a more diluted stock solution of this compound in DMSO to achieve this.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the bulk of the medium, try adding it dropwise while vortexing or stirring the medium to facilitate rapid dispersion.
-
Use Pre-warmed Medium: Adding the compound to a medium that is at 37°C can sometimes help maintain solubility compared to adding it to a cold medium.
-
Consider a Different Co-solvent: While DMSO is common, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could be tested, but their compatibility with your specific cell line must be verified.
Q2: How can I use cyclodextrins to improve the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble molecules. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start by preparing solutions with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5).
-
Complexation:
-
Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in your cell culture medium or a buffered saline solution (like PBS) with stirring. Gentle heating (40-50°C) can aid dissolution.
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
-
Equilibration: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Sterilization and Use: Filter-sterilize the final solution through a 0.22 µm filter before adding it to your cells. Always include a vehicle control (cyclodextrin solution without the compound) in your experiments.
Q3: What is a solid dispersion and how can it be applied to my cell-based assays?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, such as a polymer. For cell-based assays, the prepared solid dispersion can be dissolved directly in the culture medium.
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Component Selection: Choose a water-soluble and cell-compatible carrier, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. The resulting solid can then be gently pulverized into a fine powder.
-
Application: The powdered solid dispersion can be weighed and dissolved directly in the cell culture medium. The hydrophilic carrier will dissolve rapidly, releasing the this compound as very fine, amorphous particles, which have a higher dissolution rate.
Visualizations
Below are diagrams illustrating a general experimental workflow for solubility enhancement and a potential signaling pathway for this compound based on related compounds.
Caption: Experimental workflow for preparing and testing this compound in cell-based assays.
Caption: Potential signaling pathways affected by this compound, based on related compounds.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
Stability of 19-Oxocinobufagin in DMSO and cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 19-Oxocinobufagin in Dimethyl Sulfoxide (DMSO) and cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] For creating stock solutions, it is recommended to use anhydrous DMSO to minimize degradation from moisture.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability of this compound stock solutions, it is best practice to prepare small aliquots in amber, tightly sealed vials to protect from light and moisture.[2] These aliquots should be stored at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially compromise the compound's stability.[4]
Q3: How long can I store this compound stock solutions in DMSO?
Q4: What factors can affect the stability of this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by several factors, including:
-
Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the degradation of compounds.
-
pH: The pH of the culture medium (typically around 7.4) can affect the stability of pH-sensitive compounds.
-
Media Components: Components within the media, such as serum proteins and amino acids, can interact with or degrade the compound.
-
Cellular Metabolism: If conducting experiments with cells, the compound may be metabolized, leading to a decrease in its effective concentration over time.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: To determine the stability, you can perform a time-course experiment. This involves incubating this compound in your complete cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact compound in these samples can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Recommended Solution |
| Compound Degradation in Media | Perform a stability study of this compound in your cell culture medium at 37°C over the duration of your experiment. If significant degradation is observed, consider replenishing the compound by changing the medium at regular intervals. |
| Adsorption to Plasticware | Hydrophobic compounds can bind to the plastic of culture plates. Consider using low-binding plates to minimize this effect. |
| Cell Density Effects | High cell densities can lead to faster metabolism of the compound. Optimize the cell seeding density for your specific assay. |
| Incomplete Dissolution of Stock | Ensure your this compound stock solution is fully dissolved before preparing working solutions. Brief vortexing or sonication can aid in dissolution. |
Issue 2: Precipitation of this compound in cell culture media.
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility | Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum usable concentration without precipitation. |
| "Solvent Shock" | When diluting the DMSO stock solution into the aqueous cell culture medium, perform serial dilutions to avoid rapid changes in solvent polarity that can cause the compound to precipitate. |
| Interaction with Media Components | Components like serum proteins can sometimes cause precipitation. Assess solubility in serum-free versus serum-containing media to identify any interactions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To evaluate the stability of a this compound stock solution in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots of the stock solution in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, and room temperature).
-
Time-Zero Analysis: Immediately after preparation, analyze one aliquot (T=0) to determine the initial concentration and purity using HPLC or LC-MS.
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same analytical method as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to calculate the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium to 37°C.
-
Spiking the Medium: Spike the pre-warmed medium with the this compound DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Incubation: Incubate the spiked medium at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop potential degradation in the collected samples by adding a quenching solution like ice-cold acetonitrile.
-
Sample Storage: Store the quenched samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated LC-MS/MS or other sensitive analytical method.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | % Remaining after 1 Week | % Remaining after 1 Month | % Remaining after 3 Months |
| Room Temperature | Data Not Available | Data Not Available | Data Not Available |
| 4°C | Data Not Available | Data Not Available | Data Not Available |
| -20°C | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. Users should populate it with their experimental data.
Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Incubation Time (hours) | % Remaining in Medium A | % Remaining in Medium B |
| 0 | 100% | 100% |
| 2 | Data Not Available | Data Not Available |
| 4 | Data Not Available | Data Not Available |
| 8 | Data Not Available | Data Not Available |
| 24 | Data Not Available | Data Not Available |
Note: This table is a template. Users should populate it with their experimental data for different media formulations.
Visualizations
References
- 1. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 19-Oxocinobufagin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Oxocinobufagin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bufadienolide, a type of cardiotonic steroid. Its primary mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion. It has been shown to modulate several key signaling pathways, including the PI3K/Akt and STAT3 pathways.
Q2: In which cancer cell lines has this compound or related compounds shown activity?
A2: this compound and similar bufadienolides, such as Cinobufagin, have demonstrated cytotoxic effects against a range of cancer cell lines, including but not limited to non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2, Huh-7), breast cancer (MCF-7, MDA-MB-231), and malignant melanoma (A375) cells.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is known to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. Additionally, it has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in tumor progression.
Troubleshooting Inconsistent Results
Q1: My cell viability assay (e.g., MTT) results with this compound are not consistent. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors:
-
Compound Solubility and Stability: this compound, like other bufadienolides, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. The lactone moiety in bufadienolides can also be unstable. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1] This can be due to differences in the expression of target proteins or variations in signaling pathway activation.[1] It is crucial to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line.
-
Cell Seeding Density and Growth Phase: Ensure a consistent cell seeding density across all wells and plates. Cells should be in the logarithmic growth phase at the time of treatment to ensure uniform metabolic activity, which is what assays like MTT measure.
-
Incubation Time: The duration of drug exposure can significantly impact the outcome. Optimize the incubation time for your specific cell line and experimental goals.
Q2: I am observing high variability in my apoptosis assay (Annexin V/PI) results. How can I troubleshoot this?
A2: Variability in apoptosis assays can be addressed by considering the following:
-
Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after treatment is critical. Early time points may not show a significant apoptotic population, while late time points might show a shift towards secondary necrosis. Perform a time-course experiment to identify the optimal window for detecting apoptosis.
-
Cell Handling: Over-trypsinization or harsh cell handling can damage cell membranes, leading to false-positive results for both Annexin V and Propidium Iodide (PI). Use a gentle cell detachment method and handle cells with care.
-
Reagent Quality and Concentration: Ensure that your Annexin V and PI reagents are not expired and have been stored correctly. Use the recommended concentrations and incubation times as per the manufacturer's protocol.
Q3: My Western blot results for p-Akt or p-STAT3 are weak or inconsistent. What should I check?
A3: For troubleshooting Western blot results, consider these points:
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer that efficiently extracts proteins and, crucially, contains phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford assay). Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against the phosphorylated and total forms of Akt and STAT3 are critical. Use antibodies that have been validated for your application.
-
Time Course of Activation/Inhibition: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment after this compound treatment to capture the peak of inhibition or activation.
Data Presentation
Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The following tables present representative data for the closely related and well-studied bufadienolide, Cinobufagin, to provide an expected range of outcomes. Researchers should generate their own dose-response curves and quantitative data for this compound in their specific experimental system.
Table 1: Cell Viability (IC50) of Cinobufagin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | ~5.0 |
| HepG2 | Hepatocellular Carcinoma | ~2.5 |
| A375 | Malignant Melanoma | ~1.5 |
| MCF-7 | Breast Cancer | ~3.0 |
Table 2: Apoptosis Induction by Cinobufagin in A375 Cells (24h Treatment)
| Cinobufagin Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| 0 (Control) | ~5% |
| 1.0 | ~25% |
| 2.0 | ~45% |
Table 3: Cell Cycle Arrest Induced by Cinobufagin in A375 Cells (24h Treatment) [2]
| Cinobufagin Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | ~60% | ~25% | ~15% |
| 1.0 | ~50% | ~20% | ~30% |
| 2.0 | ~40% | ~15% | ~45% |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Harvest the cells by gentle trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for p-Akt and p-STAT3
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Optimizing 19-Oxocinobufagin for Anti-Tumor Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-oxocinobufagin (B2450094). The information aims to address common challenges encountered during in vitro and in vivo anti-tumor studies.
Disclaimer: Specific experimental data on the anti-tumor effects of this compound is limited in publicly available literature. Much of the guidance provided below is based on studies of structurally related bufadienolides, such as cinobufagin (B1669057). Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential anti-tumor mechanism?
This compound is a natural bufadienolide compound isolated from the glandular secretions of toads, such as Bufo bufo gargarizans Cantor[1]. Like other cardiotonic steroids, its anti-tumor activity is believed to stem from its ability to inhibit the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations, induction of apoptosis, and cell cycle arrest. While the precise signaling pathways for this compound are not well-documented, related compounds like cinobufagin have been shown to exert anti-tumor effects by blocking STAT3 signaling, inhibiting the GSK-3β/NF-κB pathway, and activating the ROS/JNK/p38 axis[2][3].
Q2: How do I dissolve and store this compound?
Proper handling of this compound is crucial for experimental reproducibility.
-
Solubility: this compound is soluble in organic solvents such as DMSO, ethanol, chloroform, dichloromethane, and ethyl acetate[1]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.
-
Storage: Store the solid compound at 2-8°C for up to 24 months. Once dissolved, it is best to prepare fresh solutions for each experiment. If a stock solution needs to be stored, aliquot it into tightly sealed vials and store at -20°C for up to two weeks to minimize degradation and freeze-thaw cycles[1]. Before use, allow the vial to equilibrate to room temperature for at least one hour.
Q3: What is a good starting concentration range for my in vitro experiments?
Determining the optimal concentration of this compound is a critical first step. Based on studies with the related compound cinobufagin, a broad range should be tested initially.
-
Initial Dose-Response: It is recommended to perform a dose-response study using a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line.
-
Reference Concentrations: For cinobufagin, concentrations in the range of 0.1 µM to 0.5 µM have been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells. The IC50 of cinobufagin in HepG2 liver cancer cells was found to be concentration and time-dependent, with values of 170 ng/L (approximately 0.37 nM) at 12 hours, 78 ng/L (approximately 0.17 nM) at 24 hours, and 40 ng/L (approximately 0.087 nM) at 48 hours. These values can serve as a preliminary guide for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no anti-tumor effect observed | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations to determine the IC50. |
| Compound degradation: Improper storage or handling of the compound or stock solution. | Prepare fresh stock solutions in DMSO. Aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The target cell line may be inherently resistant to cardiotonic steroids. | Test on a panel of different cancer cell lines. Consider using a positive control, such as a well-characterized bufadienolide like bufalin (B1668032) or cinobufagin. | |
| High toxicity in control (non-cancerous) cells | Concentration too high: The concentration used may be toxic to both cancerous and non-cancerous cells. | Determine the IC50 for both your cancer cell line and a non-cancerous control cell line to calculate the selectivity index. Aim for a concentration that is effective against cancer cells with minimal toxicity to normal cells. |
| Poor solubility in cell culture medium | Precipitation of the compound: High concentrations of the DMSO stock solution added to the aqueous medium can cause the compound to precipitate. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium if necessary. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or incubation time. | Standardize your experimental protocol. Use cells within a consistent passage number range and seed them at a consistent density. Ensure precise incubation times. |
| Pipetting errors: Inaccurate preparation of serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution. Prepare a master mix for each concentration to be tested across replicates. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals. Incubate overnight.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | 5.2 | 2.5 | 1.1 |
| MCF-7 (Breast) | 8.1 | 4.3 | 2.0 |
| HepG2 (Liver) | 3.9 | 1.8 | 0.9 |
| HCT116 (Colon) | 6.5 | 3.1 | 1.5 |
Note: These are example values and must be determined experimentally.
Visualizations
Experimental Workflow for Determining Anti-Tumor Effect
Caption: Workflow for assessing the anti-tumor effects of this compound.
Postulated Signaling Pathway Inhibition by Bufadienolides
Caption: Postulated signaling pathways affected by bufadienolides.
References
Technical Support Center: 19-Oxocinobufagin In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 19-Oxocinobufagin in vitro, with a focus on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds.[1][2][3] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to an increase in intracellular sodium and subsequently calcium ions, triggering various downstream signaling pathways that can induce apoptosis and inhibit cancer cell proliferation.[3][4]
Q2: What are the potential off-target effects of this compound?
As a cardiac glycoside, this compound may exhibit off-target effects common to this class of compounds. While its primary target is the Na+/K+-ATPase, it may interact with other cellular components, leading to unintended biological consequences. Some cardiac glycosides have been noted to interact with estrogen receptors, although often with low affinity, and can also influence various signaling pathways beyond the direct inhibition of the Na+/K+-ATPase.[2] It is crucial to experimentally determine and control for these effects in your specific in vitro model.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.
-
Cell Line Selection: Choose cell lines with well-characterized expression levels of the Na+/K+-ATPase alpha subunit, the primary target of cardiac glycosides.
-
Use of Controls: Employ appropriate controls, such as using a structurally related but inactive compound or a known specific inhibitor of a suspected off-target.
-
On-Target Validation: Confirm that the observed phenotype is due to the inhibition of Na+/K+-ATPase. This can be done using techniques like siRNA-mediated knockdown of the target protein.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity in non-cancerous cell lines | Off-target effects or excessive concentration. | Perform a dose-response curve to determine the IC50 values for both cancerous and non-cancerous cell lines to identify a therapeutic window.[1] |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or compound stability. | Standardize cell culture protocols, use cells within a consistent passage number range, and prepare fresh dilutions of this compound for each experiment. |
| Observed effects do not correlate with Na+/K+-ATPase inhibition | Potential off-target effects dominating the cellular response. | Investigate other potential targets using techniques like proteomic profiling or by testing the effect of inhibitors for other known cardiac glycoside off-targets. |
| Difficulty in reproducing published findings | Differences in experimental protocols, cell lines, or reagent sources. | Carefully review and align your experimental protocol with the published study. Contact the corresponding author for clarification if necessary. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on specific protein expression or phosphorylation status in key signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection:
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of 19-Oxocinobufagin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of large-scale purification of 19-Oxocinobufagin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound and what are the initial extraction considerations?
A1: this compound is a natural bufadienolide found in the venom of toads, most notably from the species Bufo bufo gargarizans. The dried venom is commonly referred to as "ChanSu". The initial step involves a solvent extraction of the crude toad venom. Given its solubility profile, common solvents for extraction include ethanol (B145695), chloroform, dichloromethane, and ethyl acetate. A typical extraction protocol involves refluxing the toad venom medicinal material with absolute ethanol, followed by filtration and concentration.
Q2: Which chromatographic techniques are most effective for the large-scale purification of this compound?
A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation and purification of bufadienolides from crude extracts.[1][2][3][4] This technique, being a liquid-liquid partition chromatography method, avoids irreversible adsorption of the sample onto a solid support.[5] For further polishing and to resolve closely eluting impurities, preparative High-Performance Liquid Chromatography (HPLC) is often used as a subsequent step.[2][3]
Q3: What are the main challenges encountered during the large-scale purification of this compound?
A3: The primary challenges include:
-
Complexity of the Crude Extract: Toad venom is a complex mixture of numerous bufadienolides with similar structures and polarities, making separation difficult.[2]
-
Co-elution of Impurities: Stereoisomers and other closely related bufadienolides often co-elute with the target compound, necessitating orthogonal separation techniques for their removal.[6]
-
Physicochemical Instability: The lactone moiety in the bufadienolide structure is susceptible to hydrolysis under mild acidic or basic conditions, which can lead to degradation of the target compound during purification.
-
Low Solubility: Bufadienolides generally exhibit low aqueous solubility, which can pose challenges for certain chromatographic and crystallization methods.
Q4: Are there any known stability issues for this compound that I should be aware of during purification?
A4: Yes, the lactone ring in this compound is a critical structural feature that can be prone to hydrolysis. It is advisable to avoid prolonged exposure to strong acids or bases. Monitoring the pH of your mobile phases and extraction solvents is crucial to prevent degradation of the final product.
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Backpressure | 1. Clogged inlet or outlet frits. 2. Particulate matter in the sample or solvent. 3. Emulsion formation in the column. | 1. Backflush the system with a clean solvent. If the problem persists, replace the frits. 2. Filter all samples and solvents through a 0.45 µm filter before use.[5] 3. Adjust the solvent system composition or flow rate. Consider adding a small amount of a modifier to reduce interfacial tension. |
| Poor Peak Resolution | 1. Inappropriate solvent system. 2. Column overloading. 3. Incorrect flow rate or rotational speed. | 1. Systematically screen different two-phase solvent systems to find the optimal partition coefficient (K) for this compound. 2. Reduce the sample load. For large-scale purification, consider using a larger diameter column. 3. Optimize the flow rate and rotational speed of the HSCCC instrument to improve separation efficiency. |
| Sample Loss/Low Recovery | 1. Irreversible adsorption (less common in HSCCC but possible with certain impurities). 2. Degradation of the compound. 3. Incorrect phase selection (stationary vs. mobile). | 1. HSCCC minimizes this issue, but if suspected, ensure the solvent system is well-equilibrated and free of reactive components.[5] 2. Check the pH and temperature of the process. Ensure solvents are of high purity. 3. Ensure the correct phase is selected as the mobile phase based on the partition coefficient of the target compound. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Fronting | 1. Column overload. 2. Inappropriate sample solvent. 3. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or the concentration of the sample.[7] 2. Dissolve the sample in the mobile phase whenever possible.[7] 3. Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for basic compounds). |
| Split Peaks | 1. Clogged frit or void in the column packing. 2. Sample solvent incompatible with the mobile phase. | 1. Replace the column inlet frit or repack/replace the column. 2. Ensure the sample solvent is miscible with and has a similar or weaker elution strength than the mobile phase.[7] |
| Large Volume Injection Issues | 1. Poor peak shape due to large injection volume. 2. Low sample concentration requiring large injection volumes. | 1. Use a weaker solvent to dissolve the sample, which allows for on-column focusing.[6] 2. Employ techniques like at-column dilution or gradient focusing to handle large injection volumes without compromising peak shape. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Formation of Oil Instead of Crystals | 1. Solution is too supersaturated. 2. Presence of impurities inhibiting crystal lattice formation. 3. Inappropriate solvent system. | 1. Try a slower evaporation rate or a lower concentration of the compound. 2. Further purify the compound using another chromatographic step. 3. Screen a wider range of solvents and solvent mixtures. A good crystallization solvent is one in which the compound has moderate solubility at room temperature and low solubility when cooled. |
| Failure to Crystallize | 1. The solution is not sufficiently saturated. 2. The compound is amorphous. | 1. Slowly evaporate the solvent to increase the concentration. 2. Try different crystallization techniques such as vapor diffusion or using an anti-solvent. |
| Poor Crystal Quality | 1. Crystallization occurred too rapidly. 2. Vibrations or disturbances during crystal growth. | 1. Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. 2. Store the crystallization vessel in a location free from vibrations and temperature fluctuations. |
Quantitative Data
The following table summarizes purification data for bufadienolides from ChanSu using HSCCC. While not specific to this compound on a large scale, this data provides a valuable reference for expected yields and purities.
| Compound | Amount from 80 mg Crude Extract (mg) [4] | Purity (%) [4] | Amount from 80 mg Crude Extract (mg) [1] | Purity (%) [1] |
| Gamabufotalin | 3.8 | 92.7 | - | - |
| Arenobufagin | 7.2 | 96.7 | - | - |
| Telocinobufagin | 3.4 | 87.2 | - | - |
| Bufotalin | 5.3 | 97.3 | - | - |
| Cinobufotalin | 8.5 | 94.9 | 7.5 | 93.2 |
| Bufalin | 8.0 | 99.4 | 8.0 | 98.7 |
| Cinobufagin | - | - | 14.0 | 99.2 |
| Resibufogenin | - | - | 9.5 | 99.4 |
Experimental Protocols
Large-Scale Extraction of Crude Bufadienolides
-
Combine the dried toad venom (ChanSu) with absolute ethanol in a ratio of approximately 1:10 (w/v). A patent suggests starting with 2-3 grams of toad venom and 25-35 ml of absolute ethanol.[8]
-
Heat the mixture to reflux for 40-60 minutes.[8] This process should be repeated 1-2 times with fresh solvent to ensure complete extraction.
-
Filter the ethanolic extract while hot to remove insoluble material.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be mixed with silica (B1680970) gel for dry loading onto a silica gel column for initial fractionation.[8]
HSCCC Purification Protocol (Adapted from similar bufadienolide purifications)
-
Solvent System Preparation: Prepare a two-phase solvent system. A commonly used system for bufadienolides is n-hexane/ethyl acetate/methanol/water or petroleum ether/ethyl acetate/methanol/water.[2][4] A stepwise elution can be employed by varying the ratios, for example, starting with 4:6:4:6 (v/v) and progressing to 4:6:5:5 (v/v) of petroleum ether/ethyl acetate/methanol/water.[2][9]
-
HSCCC System Equilibration: Fill the entire column with the stationary phase (typically the upper phase). Then, pump the mobile phase (typically the lower phase) into the column at a set flow rate (e.g., 2.0 mL/min for a lab-scale preparative system) while the apparatus is rotating at a specific speed (e.g., 850 rpm).[2]
-
Sample Loading: Dissolve the crude extract (e.g., 200 mg) in a mixture of the upper and lower phases (1:1, v/v) of the initial solvent system.[2] Inject the sample solution into the column.
-
Elution and Fraction Collection: Perform a stepwise elution by changing the solvent system composition at predetermined intervals. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by HPLC or TLC to identify those containing this compound.
Crystallization Protocol
-
Solvent Selection: Screen for a suitable solvent or solvent pair. For bufadienolides, which are relatively polar, mixtures such as diethyl ether-methanol or diethyl ether-ethanol can be effective.[10] Other common solvent pairs for recrystallization include ethyl acetate-cyclohexane and dichloromethane-ligroin.[11]
-
Dissolution: Dissolve the purified this compound in the minimum amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation.
-
Crystal Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Signaling pathway of this compound via Na+,K+-ATPase inhibition.[3][12][13][14][15][16]
References
- 1. Preparative separation of four major bufadienolides from the Chinese traditional medicine, Chansu, using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. Preparative separation and purification of bufadienolides from Chinese traditional medicine of ChanSu using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. utoledo.edu [utoledo.edu]
- 16. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19-Oxocinobufagin Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Oxocinobufagin-induced toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of toxic action?
A1: this compound is a bufadienolide, a type of cardiotonic steroid. Its primary mechanism of toxicity is the inhibition of the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The resulting calcium overload is a key trigger for cardiac arrhythmias and apoptosis (cell death).
Q2: What are the typical signs of this compound-induced cardiotoxicity in animal models?
A2: Animals exposed to toxic doses of this compound typically exhibit signs of cardiac distress, including arrhythmias (irregular heartbeat), bradycardia (slow heart rate), and hypotension (low blood pressure). At the cellular level, toxicity is characterized by cardiomyocyte injury and death.
Q3: Are there any known antidotes for this compound toxicity?
A3: While there is no specific antidote exclusively for this compound, Digoxin (B3395198) Immune Fab (ovine), an antibody fragment product, is used to treat life-threatening toxicity caused by digoxin and other cardiac glycosides, which share a similar mechanism of action.[1][2][3] Its use for this compound toxicity is based on this mechanistic similarity. Additionally, managing serum potassium levels is crucial, as hyperkalemia can be a serious complication of toxicity, while hypokalemia can exacerbate it.[4]
Q4: What are the key biomarkers to measure for assessing cardiotoxicity?
A4: The most common and specific biomarkers for cardiac injury are cardiac troponin I (cTnI) and cardiac troponin T (cTnT).[5] N-terminal pro-B-type natriuretic peptide (NT-proBNP) is another valuable biomarker, particularly for assessing cardiac stress and hypertrophy.
Troubleshooting Guides
Problem: Unexpectedly high mortality rate in the animal cohort.
Possible Cause 1: Incorrect dosage or administration.
-
Troubleshooting:
-
Ensure the proper route of administration is being used consistently. Intravenous administration provides the most direct and rapid systemic exposure.
Possible Cause 2: Animal model sensitivity.
-
Troubleshooting:
-
Different species and strains of animals can have varying sensitivities to cardiotonic steroids. The guinea pig is a well-established model for studying cardiac glycoside toxicity due to its sensitivity.
-
Consider the age and sex of the animals, as these factors can influence susceptibility to toxins.
-
Problem: Inconsistent or non-reproducible biomarker results.
Possible Cause 1: Improper sample collection and handling.
-
Troubleshooting:
-
Follow a standardized protocol for blood collection. For serum, allow the blood to clot at room temperature before centrifugation. For plasma, use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process samples promptly after collection. If storage is necessary, aliquot and freeze samples at -80°C to prevent degradation of biomarkers. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Issues with the assay.
-
Troubleshooting:
-
Use a validated ELISA kit specific for the animal model you are using (e.g., rat-specific cTnI ELISA kit).
-
Ensure proper calibration of laboratory equipment, such as microplate readers.
-
Run standard curves and quality controls with each assay to ensure accuracy and reproducibility.
-
Quantitative Data Summary
Due to the lack of specific LD50 values for this compound in the searched literature, a comparative table of toxicity with other bufadienolides or cardenolides cannot be provided at this time. Researchers are advised to perform dose-finding studies to establish the toxicokinetic profile of this compound in their chosen animal model.
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Preparation of this compound Solution: Dissolve this compound in a vehicle appropriate for intravenous administration (e.g., saline with a small percentage of DMSO to aid solubility, followed by dilution to minimize DMSO concentration). The final concentration should be prepared to deliver the desired dose in a volume of approximately 1 mL/kg.
-
Administration: Administer the this compound solution via the tail vein. A slow, steady injection rate is recommended.
-
Monitoring: Continuously monitor the animal's electrocardiogram (ECG) for arrhythmias and heart rate changes. Monitor blood pressure using a non-invasive tail-cuff method or an indwelling catheter.
-
Endpoint: The experimental endpoint will depend on the study objectives. For acute toxicity studies, animals may be monitored for a specific duration (e.g., 4-24 hours) before humane euthanasia and sample collection.
Protocol 2: Measurement of Cardiac Injury Markers (cTnI and NT-proBNP) by ELISA
-
Sample Collection: Collect blood via cardiac puncture or from the abdominal aorta at the time of euthanasia.
-
Sample Processing:
-
For serum, allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing EDTA and centrifuge at 1,000 x g for 15 minutes at 4°C.
-
-
ELISA Procedure:
-
Use a commercially available rat-specific cTnI or NT-proBNP ELISA kit.
-
Follow the manufacturer's instructions precisely regarding reagent preparation, sample dilution, incubation times, and washing steps.
-
Measure the optical density at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the biomarkers in the samples by interpolating from the standard curve.
-
Protocol 3: Histopathological Examination of Heart Tissue
-
Tissue Collection: At the end of the experiment, euthanize the animal and immediately excise the heart.
-
Fixation: Rinse the heart in cold phosphate-buffered saline (PBS) and then fix in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Rinse and differentiate in acid alcohol.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for signs of cardiotoxicity, such as myocyte necrosis, inflammation, and fibrosis.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cardiotoxicity.
Caption: Signaling pathway of this compound-induced apoptosis in cardiomyocytes.
Caption: Troubleshooting logic for addressing high mortality in animal studies.
References
- 1. Methods for Histological Characterization of Cryo-Induced Myocardial Infarction in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Cardiac Troponin I ELISA Kit (ab246529) | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 5. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 19-Oxocinobufagin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of 19-Oxocinobufagin. Given the limited specific data on this compound, this guide leverages data from the broader class of bufadienolides, which share structural and physicochemical similarities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a bufadienolide, a class of cardioactive steroids with significant therapeutic potential, including anticancer activities. Like many bufadienolides, it is a lipophilic molecule, and its poor aqueous solubility is a primary barrier to achieving adequate oral bioavailability for in vivo studies. Low bioavailability can lead to high dose requirements, increased variability in experimental results, and potential toxicity.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: The main strategies focus on improving its solubility and dissolution rate. These can be broadly categorized into:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating or loading this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes, solid lipid nanoparticles) can enhance solubility, protect from degradation, and potentially offer targeted delivery.
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexing this compound within the hydrophobic cavity of cyclodextrins to increase its aqueous solubility.
-
-
Chemical Modification:
-
Prodrugs: Synthesizing a more soluble derivative that converts to the active this compound in vivo.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations between subjects. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Micronize the this compound powder to increase surface area. 2. Formulate with a wetting agent (e.g., Tween 80) to improve dispersibility. 3. Consider a more advanced formulation like a solid dispersion or a nanoparticle system for more consistent dissolution. |
| Low or undetectable plasma concentrations after oral administration. | Extremely low solubility and/or rapid first-pass metabolism. | 1. Increase the dose (if toxicity profile allows). 2. Switch to a parenteral route of administration (e.g., intravenous) to establish baseline pharmacokinetic parameters. 3. Employ a potent bioavailability enhancement strategy, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.[2] |
| Precipitation of the compound in aqueous media during in vitro assays. | The compound is "crashing out" of the solution when an organic stock is diluted into an aqueous buffer. | 1. Use a co-solvent system (e.g., DMSO/water, ethanol/water) if appropriate for the experiment. 2. Prepare a cyclodextrin inclusion complex to increase aqueous solubility. 3. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells. |
| Inconsistent results with nanoparticle formulations. | Issues with nanoparticle stability, drug loading, or release. | 1. Optimize the formulation parameters (e.g., polymer/lipid concentration, surfactant concentration, homogenization speed). 2. Characterize the nanoparticles thoroughly for size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency. 3. Conduct in vitro release studies under different pH conditions to understand the drug release profile. |
Quantitative Data on Bioavailability Enhancement of Bufadienolides
The following tables summarize the improvements in solubility and pharmacokinetic parameters observed for various bufadienolides using different formulation strategies. This data can serve as a guide for the potential enhancements achievable for this compound.
Table 1: Enhancement of Aqueous Solubility
| Bufadienolide | Formulation Strategy | Carrier/System | Fold Increase in Solubility | Reference |
| Bufalin Derivative (BF211) | Chemical Modification | Derivative Synthesis | ~250-fold (from 10 µg/mL to 2500 µg/mL) | [3] |
| Resibufogenin (RBG) | Cyclodextrin Inclusion | β-Cyclodextrin | Significantly Improved | [3] |
| Bufalin, Cinobufagin, Resibufogenin | Solid Dispersion | Spray-solidified | ~4-fold improvement in dissolution rate | [4] |
Table 2: Enhancement of In Vivo Bioavailability (Pharmacokinetic Parameters)
| Bufadienolide | Formulation Strategy | Animal Model | Key Pharmacokinetic Improvements | Reference |
| Bufalin | Bovine Serum Albumin Nanoparticles | Rats | Higher AUC, prolonged residence time in blood | [1] |
| Bufalin | mPEG-PLGA-PLL-cRGD Nanoparticles | Mice | Significantly greater plasma AUC and elimination half-life compared to free bufalin. | [5] |
| Bufadienolides | Nanostructured Lipid Carriers | Mice | Higher plasma concentration and lower clearance compared to bufadienolide solution. | [6] |
| Bufalin-loaded Micelles | Polymeric Micelles | Rats | 2.7-fold increase in oral bioavailability. | [3] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
2. Preparation of this compound-Loaded Chitosan (B1678972) Nanoparticles by Ionotropic Gelation
This method is a simple and mild technique to prepare polymeric nanoparticles for drug delivery.
-
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
-
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) and add it to the chitosan solution under stirring.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.
-
3. Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This is a simple and efficient method for preparing inclusion complexes, particularly for poorly water-soluble drugs.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (e.g., 50% v/v)
-
Mortar and pestle
-
Vacuum oven
-
-
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading for approximately 60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Store the powder in a tightly sealed container.
-
Visualizations
Signaling Pathways Modulated by Bufadienolides
Bufadienolides, including likely this compound, are known to exert their anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Caption: PI3K/Akt/mTOR and Apoptosis Pathway Modulation by Bufadienolides.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for selecting and developing a suitable formulation to enhance the bioavailability of this compound.
Caption: Workflow for Developing a Bioavailability-Enhanced Formulation.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram shows the hierarchical relationship between the problem and the potential solutions.
Caption: Strategies to Overcome Poor Solubility of this compound.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 19-Oxocinobufagin during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 19-Oxocinobufagin during storage and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability and handling of this compound.
Storage
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2][3] One supplier suggests that under these conditions, the product can be stored for up to 24 months.[1] The use of brown vials or other light-blocking containers is recommended to prevent photodegradation.[4]
Q2: I need to prepare a stock solution of this compound. What is the best way to store it?
A2: Stock solutions, particularly in solvents like DMSO, should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store the solution in small aliquots in tightly sealed vials at -20°C for no longer than two weeks to minimize degradation and the effects of freeze-thaw cycles.
Q3: My laboratory experienced a power outage, and the freezer temperature rose to above -20°C for a few hours. Is my this compound stock solution still usable?
A3: The stability of this compound in solution is sensitive to temperature fluctuations. A brief rise in temperature could potentially lead to degradation. It is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If this is not possible, it is recommended to prepare a fresh stock solution to ensure the accuracy of your experimental results.
Handling
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: this compound is a cytotoxic compound and should be handled with care to avoid exposure. Appropriate PPE includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
Q5: I spilled a small amount of this compound powder on the lab bench. How should I clean it up?
A5: In case of a spill, it is crucial to follow established safety protocols for handling cytotoxic compounds. The area should be immediately secured to prevent further contamination. Wear appropriate PPE, including double gloves. Gently cover the spill with absorbent material dampened with an appropriate solvent (e.g., ethanol) to avoid generating airborne dust. The contaminated material should then be carefully collected into a sealed container for disposal as hazardous waste. The area should be decontaminated thoroughly. Refer to your institution's specific guidelines for cytotoxic spill cleanup.
Degradation
Q6: I suspect my this compound has degraded. What are the likely causes?
A6: The primary cause of degradation for bufadienolides like this compound is the hydrolysis of the six-membered lactone ring, which is crucial for its biological activity. This hydrolysis can be catalyzed by exposure to:
-
pH extremes: Both acidic and basic conditions can promote hydrolysis.
-
Elevated temperatures: Higher temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Moisture: The presence of water can facilitate hydrolysis.
Q7: My experimental results are inconsistent. Could degradation of this compound be a factor?
A7: Yes, inconsistent results can be a sign of compound degradation. If the potency of your this compound appears to have decreased over time, it is recommended to verify its integrity. You can perform an analytical check using techniques like HPLC to assess the purity and concentration of your stock solution.
Quantitative Data Summary
| Parameter | Condition | Recommended Practice | Potential Outcome of Deviation |
| Temperature (Solid) | 2-8°C | Store in a refrigerator. | Increased degradation rate at higher temperatures. |
| Temperature (Solution) | -20°C (short-term) | Aliquot and store in a freezer. Avoid freeze-thaw cycles. | Degradation and loss of potency. |
| Light | Protected from light | Use amber vials or store in the dark. | Photodegradation, leading to loss of activity. |
| pH | Neutral | Maintain neutral pH in aqueous solutions if possible. | Hydrolysis of the lactone ring under acidic or basic conditions. |
| Moisture | Dry conditions | Store in a desiccator or with a desiccant. | Hydrolysis of the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or phosphoric acid (for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase or a suitable solvent at a similar concentration to the working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Bufadienolides typically have a UV absorbance maximum around 300 nm. Determine the optimal wavelength by scanning the UV spectrum of this compound.
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main peak should correspond to the this compound reference standard.
-
Quantification: The percentage of degradation can be estimated by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system and validated stability-indicating method (as described in Protocol 1)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 1 hour). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 24 hours). Analyze by HPLC.
-
Thermal Degradation: Expose solid this compound to a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified time. Analyze by HPLC.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
Visualizations
The following diagrams illustrate key concepts related to the degradation and handling of this compound.
Caption: Potential Degradation Pathways for this compound.
Caption: Recommended Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hfswitzerland.ch [hfswitzerland.ch]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
Refining extraction techniques to increase 19-Oxocinobufagin yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of 19-Oxocinobufagin, a potent bufadienolide from toad venom.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a natural cardiotonic steroid primarily isolated from the venom of various toad species, most notably from the family Bufonidae. The dried venom, often referred to as "Chan'su," is the common starting material for extraction.
Q2: What are the key chemical properties of this compound to consider during extraction?
A2: this compound is a moderately polar compound. Its solubility in various solvents is a critical factor in designing an effective extraction and purification strategy. It is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] Understanding its polarity is essential for selecting the appropriate chromatographic conditions.
Q3: What is a typical yield for this compound from toad venom?
A3: The yield of this compound can vary significantly depending on the source of the toad venom, the extraction method employed, and the efficiency of the purification process. Quantitative analysis of toad venom has shown that the content of various bufadienolides differs between batches. For instance, in one study, the total content of seven major bufogenins ranged from 100.40 to 169.22 mg/g in 20 different batches of Chan'su.
Q4: What are the main challenges in extracting this compound?
A4: The primary challenges include the complexity of the starting material (toad venom is a mixture of numerous compounds), the potential for degradation of the target molecule, and the presence of structurally similar bufadienolides, which can make purification difficult. Additionally, the low solubility of some bufadienolides in common solvents can pose a challenge.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Initial Extraction: The solvent may not be optimal for solubilizing this compound, or the extraction time/temperature may be insufficient. 2. Poor Quality Starting Material: The concentration of this compound can vary depending on the toad species, age, and the preparation of the venom. | 1. Optimize Extraction Solvent: Experiment with different solvent systems. A common approach is to use a polar solvent like 80% methanol (B129727) or 95% ethanol (B145695) for the initial extraction. 2. Increase Extraction Efficiency: Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve the extraction efficiency and reduce extraction time. 3. Source High-Quality Venom: If possible, obtain venom from a reputable supplier with documented quality control. |
| Loss of Compound During Liquid-Liquid Partitioning | 1. Incorrect Solvent Polarity: The chosen solvent system may not effectively partition this compound into the desired phase. 2. Emulsion Formation: An emulsion layer can form at the interface of the two solvents, trapping the compound. | 1. Select Appropriate Solvents: After initial extraction with a polar solvent, partition the extract with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to separate the bufadienolides from highly polar or nonpolar impurities. 2. Break Emulsions: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture. |
| Poor Separation During Column Chromatography | 1. Inappropriate Stationary or Mobile Phase: The choice of silica (B1680970) gel and the solvent system may not be suitable for separating this compound from other closely related bufadienolides. 2. Column Overloading: Loading too much crude extract onto the column can lead to poor separation. | 1. Optimize Chromatographic Conditions: Test different mobile phase gradients, starting with a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Consider using different types of silica gel (e.g., different particle sizes or bonded phases). 2. Determine Column Capacity: Perform a loading study to determine the optimal amount of crude extract that can be effectively separated on your column. |
| Degradation of this compound | 1. Exposure to High Temperatures: Bufadienolides can be sensitive to heat, which can cause degradation. 2. pH Instability: Extreme pH conditions during extraction or purification can lead to the decomposition of the compound. | 1. Use Low-Temperature Evaporation: When removing solvents, use a rotary evaporator at a low temperature (e.g., below 40°C). 2. Maintain Neutral pH: Ensure that the pH of your solutions remains close to neutral throughout the process, unless a specific pH is required for a particular step and the stability of the compound under those conditions is known. |
Quantitative Data Summary
The following table summarizes the content of major bufadienolides found in different solvent extracts of toad venom, highlighting the importance of solvent selection for maximizing the yield of target compounds.
| Solvent System | Serotonin (mg/g) | Cinobufotalin (mg/g) | Bufalin (mg/g) | Resibufogenin (mg/g) | Cinobufagin (mg/g) |
| 80% Methanol | Present | Present | Present | Present | Present |
| Ethyl Acetate (after 80% MeOH extraction) | Not Detected | Higher Concentration | Higher Concentration | Higher Concentration | Higher Concentration |
| Water | High Concentration | Low Concentration | Low Concentration | Low Concentration | Low Concentration |
| Ethanol | 1.0 ± 0.0 | 43.9 ± 1.7 | 80.8 ± 1.3 | 158.5 ± 6.5 | 76.0 ± 0.3 |
| Ethyl Acetate (hot water reflux) | Not Detected | 25.3 ± 0.2 | 48.5 ± 0.3 | 107.3 ± 1.1 | 45.8 ± 0.7 |
Data adapted from a comparative analysis of toad venom extraction methods.[2]
Experimental Protocols
Protocol 1: Solvent Extraction and Partitioning
This protocol describes a general method for the extraction and initial fractionation of this compound from dried toad venom.
Materials:
-
Dried toad venom (Chan'su)
-
80% Methanol (MeOH) in water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Grinding: Grind the dried toad venom into a fine powder to increase the surface area for extraction.
-
Initial Extraction:
-
Suspend the powdered venom in 80% methanol (1:10 w/v).
-
Perform ultrasound-assisted extraction for 30 minutes at room temperature.
-
Repeat the extraction process three times.
-
Combine the methanolic extracts and filter to remove solid particles.
-
-
Solvent Removal: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude residue.
-
Liquid-Liquid Partitioning:
-
Resuspend the crude residue in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition the aqueous layer with an equal volume of dichloromethane three times.
-
Combine the dichloromethane layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the dichloromethane extract under reduced pressure to obtain the crude bufadienolide-rich fraction.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound from the crude fraction using silica gel column chromatography.
Materials:
-
Crude bufadienolide-rich fraction
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude bufadienolide-rich fraction in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or by staining.
-
Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard.
-
-
Final Concentration: Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound via Na+/K+-ATPase inhibition.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Cinobufagin and 19-Oxocinobufagin
An objective analysis for researchers, scientists, and drug development professionals.
In the landscape of natural product-based anticancer drug discovery, bufadienolides, a class of cardiotonic steroids, have garnered significant attention. Among these, cinobufagin (B1669057) has been extensively studied, demonstrating potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. A structurally related compound, 19-Oxocinobufagin, however, remains largely unexplored in the context of cancer therapy. This guide provides a comprehensive comparison of the known anticancer activities of cinobufagin with the potential, inferred activity of this compound, based on the principles of structure-activity relationships within the bufadienolide class.
Disclaimer: Direct experimental data on the anticancer activity of this compound is not available in the current scientific literature. The information presented for this compound is based on an understanding of the structure-activity relationships of bufadienolides and data from structurally similar compounds.
Comparative Overview of Anticancer Activity
Cinobufagin has demonstrated broad-spectrum anticancer activity.[1] In contrast, the anticancer potential of this compound is yet to be experimentally validated.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for cinobufagin across various cancer cell lines.
Table 1: IC50 Values of Cinobufagin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Colorectal Adenocarcinoma | SW480 | 103.60, 35.47, 20.51 | 24, 48, 72 |
| Colorectal Adenocarcinoma | SW1116 | 267.50, 60.20, 33.19 | 24, 48, 72 |
Source: Data compiled from a study on cinobufagin-induced DNA damage response.[2]
Note: No published IC50 values for this compound are currently available.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Cinobufagin is a known inducer of apoptosis in various cancer cells.
Table 2: Apoptotic Effects of Cinobufagin
| Cancer Cell Line | Assay | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | Flow Cytometry, Western Blot | Dose-dependent increase in apoptosis, increased reactive oxygen species, decreased mitochondrial membrane potential.[1] |
| Colorectal Cancer | Flow Cytometry, Western Blot | Time-dependent increase in subG1 population (indicative of apoptosis), activation of caspase-3.[2] |
Source: Data compiled from studies on the anticancer mechanisms of cinobufagin.[1][2]
Note: The pro-apoptotic potential of this compound has not been experimentally determined.
Molecular Mechanisms and Signaling Pathways
Cinobufagin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Cinobufagin's Known Signaling Pathways
Cinobufagin exerts its anticancer effects through multiple pathways, including the induction of intrinsic apoptosis via the AKT signaling pathway in non-small cell lung cancer cells.[3] It has also been shown to induce a DNA damage response, leading to G2/M checkpoint activation and apoptosis in cancer cells.[2]
Caption: Known signaling pathways modulated by cinobufagin.
Potential Signaling Pathways of this compound
Based on the structure-activity relationships of bufadienolides, it is plausible that this compound could also induce apoptosis and inhibit cancer cell proliferation. The presence of the α-pyrone ring at the C-17 position is a key structural feature for the cytotoxic activity of bufadienolides.[4] Modifications at other positions of the steroid nucleus can modulate this activity. For instance, a related compound, 19-hydroxybufalin, has been shown to inhibit non-small cell lung cancer cell proliferation and promote apoptosis via the Wnt/β-catenin pathway.[5] The 19-oxo group in this compound may influence its binding to cellular targets and thereby its anticancer activity, but this remains to be investigated.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of cinobufagin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., cinobufagin) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Conclusion and Future Directions
Cinobufagin is a well-characterized bufadienolide with potent, multi-faceted anticancer activity. Its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines is supported by extensive experimental data. The underlying mechanisms involve the modulation of key signaling pathways such as the AKT and DNA damage response pathways.
In contrast, the anticancer properties of this compound remain to be elucidated. Based on the established importance of the bufadienolide scaffold for cytotoxicity, it is reasonable to hypothesize that this compound may also possess anticancer activity. The structural difference at the C-19 position (an oxo group instead of a methyl or hydroxyl group) likely influences its biological activity, potentially altering its potency and target specificity.
This comparative guide highlights a significant knowledge gap and underscores the need for future research. We recommend the following experimental investigations to determine the anticancer potential of this compound:
-
In vitro cytotoxicity screening: Evaluate the IC50 values of this compound against a panel of human cancer cell lines.
-
Apoptosis induction studies: Determine if this compound induces apoptosis using techniques such as Annexin V/PI staining and analysis of caspase activation.
-
Mechanism of action studies: Investigate the effect of this compound on key cancer-related signaling pathways.
-
Direct comparative studies: Conduct head-to-head comparisons of the anticancer activity of this compound and cinobufagin under identical experimental conditions.
Such studies will be instrumental in determining whether this compound represents a promising new lead compound for the development of novel anticancer therapeutics.
References
- 1. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
19-Oxocinobufagin in the Spotlight: A Comparative Guide to Bufadienolide Cytotoxicity
In the landscape of cancer research, bufadienolides, a class of cardioactive steroids, have emerged as promising cytotoxic agents. This guide provides a comparative analysis of the in vitro cytotoxicity of 19-Oxocinobufagin, also referred to as 19-hydroxybufalin, against other prominent bufadienolides, namely bufalin (B1668032), cinobufagin (B1669057), and arenobufagin (B1667589). This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of this compound and its counterparts has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. Lower IC50 values are indicative of higher cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (19-hydroxybufalin) | PC-3 (Prostate Cancer) | 0.028 ± 0.003 | [1] |
| DU145 (Prostate Cancer) | 0.031 ± 0.002 | [1] | |
| Bufalin | PC-3 (Prostate Cancer) | 0.017 ± 0.001 | [1] |
| DU145 (Prostate Cancer) | 0.022 ± 0.002 | [1] | |
| A549 (Lung Cancer) | Varies (dose-dependent) | [2] | |
| K562/A02 (Leukemia) | Not specified | [3] | |
| Cinobufagin | PC-3 (Prostate Cancer) | 0.035 ± 0.004 | [1] |
| DU145 (Prostate Cancer) | 0.042 ± 0.005 | [1] | |
| H1299 (Lung Cancer) | 0.035 ± 0.008 | ||
| NB4 (Acute Promyelocytic Leukemia) | 0.0452 | [4] | |
| NB4-R1 (ATRA-resistant APL) | 0.0379 | [4] | |
| Arenobufagin | PC-3 (Prostate Cancer) | 0.015 ± 0.001 | [1] |
| DU145 (Prostate Cancer) | 0.019 ± 0.002 | [1] | |
| SW1990 (Pancreatic Cancer) | Not specified | [5] | |
| BxPC3 (Pancreatic Cancer) | Not specified | [5] |
Experimental Protocols: Cytotoxicity Assessment
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bufadienolides. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are then incubated for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in serum-free medium or PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 or 570 nm.
-
Data Analysis: The cell survival rate is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways of Bufadienolide-Induced Cytotoxicity
The cytotoxic effects of these bufadienolides are mediated through the modulation of various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).
This compound (19-hydroxybufalin)
This compound has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting the Wnt/β-catenin signaling pathway. This leads to a decrease in the expression of downstream targets like c-Myc and Cyclin D1, which are critical for cell proliferation.[3] Concurrently, it activates the mitochondrial apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and an increased Bax/Bcl-2 ratio, culminating in the activation of caspase-3 and PARP cleavage.[3]
Caption: this compound induces apoptosis by inhibiting Wnt/β-catenin and activating the mitochondrial pathway.
Bufalin
Bufalin is known to induce apoptosis through multiple pathways. It can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade.[2][6] Additionally, bufalin can induce endoplasmic reticulum (ER) stress, activating the IRE1α/TRAF2/JNK/caspase-12 signaling pathway, which also converges on apoptosis.[3] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated by bufalin, leading to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[6]
Caption: Bufalin triggers apoptosis via PI3K/Akt inhibition and ER stress induction.
Cinobufagin
Similar to bufalin, cinobufagin's cytotoxic effects are largely mediated by the induction of apoptosis. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which in turn promotes the intrinsic mitochondrial apoptosis pathway.[7][8] This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and an altered Bax/Bcl-2 ratio, leading to caspase activation.[9] Furthermore, cinobufagin can also inhibit the β-catenin and Notch signaling pathways, both of which are implicated in cancer cell proliferation and survival.[4][10]
Caption: Cinobufagin induces apoptosis by inhibiting multiple pro-survival signaling pathways.
Arenobufagin
Arenobufagin also exerts its cytotoxic effects by inducing both apoptosis and autophagy. It inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][11] This inhibition leads to the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins and activation of caspases.[5] Additionally, arenobufagin has been reported to induce apoptosis by downregulating the cell cycle regulator claspin and inhibiting the JNK pathway in nasopharyngeal carcinoma cells.[12] It can also trigger apoptosis through the p53-Noxa-Mcl-1 axis.[13]
Caption: Arenobufagin promotes apoptosis and autophagy via inhibition of PI3K/Akt/mTOR and JNK pathways.
Conclusion
This compound demonstrates potent cytotoxic activity against cancer cells, with IC50 values in the nanomolar range, comparable to other well-studied bufadienolides such as bufalin, cinobufagin, and arenobufagin. While all these compounds generally induce apoptosis through the mitochondrial pathway, this compound's distinct mechanism of inhibiting the Wnt/β-catenin signaling pathway highlights a potentially unique therapeutic avenue. Further research is warranted to explore the full spectrum of its cytotoxic activity across a wider range of cancer cell lines and to elucidate the intricate details of its molecular mechanisms. This comparative guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of bufadienolides in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Bufalin induces lung cancer cell apoptosis via the inhibition of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Bufalin-Induced Apoptosis of K562/A02 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufalin Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Arenobufagin Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 19-Oxocinobufagin in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufagin, a bufadienolide steroid, and its closely related analogs Bufalin (B1668032) and Cinobufagin (B1669057), have garnered significant attention in oncological research for their potent anti-cancer properties. These compounds, originally derived from traditional Chinese medicine, have demonstrated efficacy across a spectrum of cancer types by modulating critical molecular pathways that govern cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of the molecular targets of this compound and its analogs in various cancers, supported by experimental data. We delve into its performance against other established chemotherapeutic agents and provide detailed protocols for key validation experiments.
Data Presentation: Comparative Efficacy
The anti-cancer activity of this compound and its analogs is demonstrated through their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis). The following tables summarize the cytotoxic effects (IC50 values) and apoptosis-inducing capabilities of these compounds across a range of cancer cell lines, as well as in vivo tumor growth inhibition.
Table 1: Comparative Cytotoxicity (IC50) of Bufalin and Cinobufagin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | Compound | IC50 Value | Assay Duration (hours) |
| Non-Small Cell Lung | A549 | Bufalin | ~30 nM | 24 |
| H1299 | Bufalin | ~30 nM | 24 | |
| HCC827 | Bufalin | ~30 nM | 24 | |
| Glioblastoma | U87MG | Bufalin | 150 nM | 48 |
| U251 | Bufalin | 250 nM | 48 | |
| Colorectal Cancer | HCT116 | Cinobufagin | 0.7821 µM | Not Specified |
| RKO | Cinobufagin | 0.3642 µM | Not Specified | |
| SW480 | Cinobufagin | 0.1822 µM | Not Specified | |
| Breast Cancer | MCF-7 | Bufalin | 46.5 nM | 48 |
| MDA-MB-231 | Bufalin | 513.3 nM | 48 |
Table 2: Induction of Apoptosis by Bufalin and Cinobufagin in Cancer Cells
| Cancer Type | Cell Line | Compound | Treatment | Apoptosis Induction |
| Breast Cancer | MCF-7 | Bufalin | 50 nM Bufalin + 100 ng/mL TRAIL (24h) | Increased from 2% (TRAIL alone) to 30%[1]. |
| MDA-MB-231 | Bufalin | 50 nM Bufalin + 100 ng/mL TRAIL (24h) | Increased from 6.9% (TRAIL alone) to 41%[1]. | |
| Colorectal Cancer | LoVo | Bufalin | 0.02 µM to 0.1 µM (48h) | Apoptotic rates increased from 16.41% to 33.14%[2]. |
| Non-Small Cell Lung | A549/DDP | Cinobufagin | 0.1 µM Cinobufagin + 30 µM Cisplatin (B142131) | Significantly increased apoptosis rate compared to either drug alone[3]. |
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Animal Model | Compound | Dosage | Tumor Growth Inhibition |
| Colorectal Cancer Xenograft | Nude Mice | Bufalin | 0.5 mg/kg and 1.0 mg/kg daily | Significant decrease in tumor weight and volume compared to control[4]. |
| Pancreatic Cancer Xenograft | Nude Mice | Bufalin | 1.5 mg/kg, 5 days/week for 4 weeks | Reduced subcutaneous xenograft growth compared to control[5]. |
| Colorectal Cancer Orthotopic | BALB/c Mice | Bufalin | 0.5, 1.0, and 1.5 mg/kg daily | Inhibitory rates of 45.6%, 56.2%, and 58.5% respectively, compared to 69.6% for 5-FU[6]. |
Comparison with Alternative Cancer Drugs
This compound and its analogs have demonstrated comparable or, in some cases, superior efficacy to conventional chemotherapeutic agents.
-
Versus 5-Fluorouracil (5-FU): In an orthotopic colorectal cancer mouse model, high-dose Bufalin (1.5 mg/kg) showed a tumor growth inhibitory rate of 58.5%, which is comparable to the 69.6% inhibition rate of 5-FU[6].
-
Versus Cisplatin: Cinobufagin has been shown to enhance the sensitivity of cisplatin-resistant lung cancer cells to chemotherapy[7]. A combination of low-dose Cinobufagin and Cisplatin markedly inhibited cell activity and induced apoptosis in osteosarcoma cells more effectively than either drug alone[8][9].
-
Versus Doxorubicin (B1662922): The combination of Bufalin and Doxorubicin has been shown to synergistically inhibit the proliferation and promote the apoptosis of human lung cancer A549 cells in vitro[10]. A liposomal combination of bufalin and doxorubicin was effective against both bulk cancer cells and cancer stem cells in trastuzumab-resistant breast cancer models[11].
-
Versus Gemcitabine (B846): In pancreatic cancer models, Bufalin was found to enhance the antitumor effect of gemcitabine, with the combination therapy leading to significantly reduced tumor volumes compared to gemcitabine alone[12].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and its analogs on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[13].
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Bufalin, Cinobufagin) and incubate for a specified period (e.g., 24, 48, or 72 hours)[13].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[13].
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant[14].
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer[15].
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark[15].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive[16].
Colony Formation Assay
Objective: To assess the long-term proliferative potential of cancer cells after treatment.
Principle: This assay measures the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate[17].
-
Treatment: Treat the cells with the compound for a specified duration.
-
Incubation: Remove the treatment and allow the cells to grow for 7-14 days, until visible colonies are formed[18].
-
Fixing and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet[18].
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation levels of specific proteins in key signaling pathways.
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein[19].
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane[19].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, β-actin) overnight at 4°C[19].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunodeficient mice (e.g., nude mice)[4][6].
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control and a positive control (e.g., a standard chemotherapy drug)[4][6].
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot)[4].
Mandatory Visualization
Signaling Pathways
This compound and its analogs exert their anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: this compound inhibits STAT3 signaling.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Western blot experimental workflow.
Conclusion
This compound and its analogs, Bufalin and Cinobufagin, are potent anti-cancer agents with validated molecular targets in a multitude of cancer types. Their ability to induce apoptosis and inhibit cell proliferation, often at nanomolar concentrations, underscores their therapeutic potential. Furthermore, their efficacy in combination with standard chemotherapeutics suggests a promising avenue for overcoming drug resistance and improving patient outcomes. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of these compelling natural compounds.
References
- 1. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 2. Bufalin Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06566G [pubs.rsc.org]
- 5. Bufalin suppresses cancer stem-like cells in gemcitabine-resistant pancreatic cancer cells via Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The synergistic antitumor effect of cinobufagin and cisplatin in human osteosarcoma cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of bufalin combined with doxorubicin on the proliferation and apoptosis of human lung cancer cell line A549 in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome-enabled bufalin and doxorubicin combination therapy for trastuzumab-resistant breast cancer with a focus on cancer stem cells [pubmed.ncbi.nlm.nih.gov]
- 12. Bufalin enhances the antitumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ossila.com [ossila.com]
- 18. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Bufadienolides in Overcoming Chemoresistance: A Comparative Analysis
A deep dive into the differential effects of bufadienolides on sensitive and chemoresistant cancer cell lines reveals a promising avenue for tackling drug resistance. This guide provides a comparative analysis, using Cinobufagin as a representative bufadienolide, to illustrate its efficacy and mechanism of action in sensitive versus cisplatin-resistant non-small cell lung cancer cells.
While direct comparative data for 19-Oxocinobufagin is limited, the closely related compound Cinobufagin offers significant insights. Studies on cisplatin-sensitive A549 and cisplatin-resistant A549/DDP lung cancer cell lines demonstrate that Cinobufagin not only exhibits potent anti-tumor activity but also enhances the sensitivity of resistant cells to conventional chemotherapy.
Data Presentation: Efficacy of Cinobufagin and Cisplatin (B142131)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Cinobufagin and the standard chemotherapeutic drug Cisplatin (DDP) in both sensitive (A549) and resistant (A549/DDP) cell lines. Lower IC50 values indicate higher efficacy.
| Cell Line | Treatment | IC50 (µM) |
| A549 (Sensitive) | Cisplatin (DDP) | 4.45 ± 0.35[1] |
| A549/DDP (Resistant) | Cisplatin (DDP) | 30.49 ± 0.85[1] |
| A549/DDP (Resistant) | Cinobufagin (CB) | 1.23 ± 0.13[1] |
Notably, the cisplatin-resistant A549/DDP cells are significantly more sensitive to Cinobufagin than to cisplatin itself, highlighting the potential of this bufadienolide to overcome acquired resistance.
Mechanism of Action: Re-sensitizing Resistant Cells
Cinobufagin has been shown to re-sensitize resistant cancer cells to cisplatin by modulating key signaling pathways involved in cell survival and proliferation. In cisplatin-resistant A549/DDP cells, Cinobufagin exerts its effect by inhibiting the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and a reduction in cell proliferation.
The combination of Cinobufagin and cisplatin has a synergistic effect, significantly inhibiting the viability of resistant cells compared to treatment with cisplatin alone.[1] This suggests that Cinobufagin can restore the efficacy of conventional chemotherapy in resistant tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of Cinobufagin's effects are provided below.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed A549 and A549/DDP cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: Expose the cells to varying concentrations of Cinobufagin and/or Cisplatin for 24 hours.
-
Incubation with CCK-8: Add CCK-8 solution to each well and incubate for a specified period.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4][5][6][7]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, p-ERK, Bcl-2, Bax, Caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[8]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for assessing cell viability and apoptosis.
Caption: Cinobufagin inhibits key pro-survival pathways.
References
- 1. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. scispace.com [scispace.com]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
Unlocking Synergistic Potential: 19-Oxocinobufagin Analogs in Combination Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds when combined with conventional chemotherapy. Among these, bufadienolides, a class of cardioactive steroids, have shown significant promise. While specific data on 19-Oxocinobufagin is limited in publicly available research, extensive studies on its close analog, Cinobufagin (B1669057), reveal potent synergistic effects with standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922). This guide provides a comparative analysis of Cinobufagin's synergistic activity, supported by experimental data and detailed protocols, offering a valuable resource for researchers investigating novel combination cancer therapies.
Comparative Analysis of Synergistic Effects
The combination of Cinobufagin with conventional chemotherapy drugs has demonstrated a significant enhancement of anti-cancer effects in various cancer cell lines. This synergy allows for the use of lower doses of cytotoxic drugs, potentially reducing their associated toxic side effects.[1]
Table 1: Synergistic Cytotoxicity of Cinobufagin with Cisplatin in Osteosarcoma Cells
| Treatment | Cell Viability Inhibition (%) | Apoptosis Rate (%) |
| Control | 0 | 3.2 ± 0.8 |
| Cinobufagin (60 nmol/L) | 25.1 ± 3.5 | 15.4 ± 2.1 |
| Cisplatin (2 µmol/L) | 28.3 ± 4.1 | 18.9 ± 2.5 |
| Cinobufagin (60 nmol/L) + Cisplatin (2 µmol/L) | 75.6 ± 6.2 | 55.7 ± 4.8 |
Data derived from studies on human osteosarcoma 143B cells. The combination of low-dose Cinobufagin and Cisplatin markedly inhibited cell activity and induced apoptosis compared to either drug alone.[1][2]
The synergistic effect is not limited to cisplatin. Studies have also explored the combination of various natural compounds with doxorubicin, indicating a broad potential for this therapeutic strategy.[3][4]
Underlying Mechanisms of Synergy
The enhanced anti-tumor effect of combination therapy with Cinobufagin is attributed to its multi-target action on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Modulation of Apoptosis Pathways
Cinobufagin, both alone and in combination with chemotherapy, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax.
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, Bcl-xL, and Mcl-1.
-
Activation of Caspases: Activation of caspase-3, -8, -9, and -10, leading to the cleavage of PARP.
-
Disruption of Mitochondrial Membrane Potential: A key event in the intrinsic apoptosis pathway.
Caption: Synergistic Induction of Apoptosis by Cinobufagin and Chemotherapy.
Inhibition of Pro-Survival Signaling Pathways
Cinobufagin has been found to suppress key signaling pathways that promote cancer cell survival and proliferation.
-
PI3K/AKT Pathway: Cinobufagin inhibits the activation of AKT by downregulating the phosphorylation of both pAKT(T308) and pAKT(S473). The PI3K/AKT/mTOR signaling pathway is critical for tumorigenesis in many cancers.
-
Notch Signaling Pathway: The combination of Cinobufagin and cisplatin has been shown to significantly suppress the Notch signaling pathway. Cinobufagin treatment decreases the expression of Notch-1 and its target genes Hes-1, Hes-5, and Hey-1.
Caption: Inhibition of Pro-Survival Pathways by Cinobufagin.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cancer cells (e.g., human osteosarcoma 143B) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Cinobufagin, the conventional chemotherapy drug (e.g., Cisplatin), or a combination of both for 24, 48, and 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described in the cell viability assay for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, Notch-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General Experimental Workflow for Synergy Analysis.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The synergistic antitumor effect of cinobufagin and cisplatin in human osteosarcoma cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy effects of copper ion in doxorubicin-based chelate prodrug for cancer chemo-chemodynamic combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bufalin and 19-Hydroxybufalin in Lung Cancer Cells
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, bufadienolides, a class of cardiotonic steroids isolated from toad venom, have demonstrated potent anti-cancer activities. This guide provides a detailed head-to-head comparison of two such compounds, bufalin (B1668032) and 19-Hydroxybufalin (a derivative of 19-Oxocinobufagin), focusing on their efficacy and mechanisms of action in lung cancer cells. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Performance Comparison: Bufalin vs. 19-Hydroxybufalin
Both bufalin and 19-Hydroxybufalin exhibit significant cytotoxic and pro-apoptotic effects on non-small cell lung cancer (NSCLC) cells. The following tables summarize the key quantitative data from various studies, providing a clear comparison of their performance.
Table 1: Cytotoxicity in Lung Cancer Cell Lines
| Compound | Cell Line(s) | Assay | IC50 Values | Time Points | Reference |
| Bufalin | A549, H460 | CCK-8 | A549: 28.16 nM, H460: 38.70 nM | 24 h | [1] |
| A549, H1299, HCC827 | CCK-8 | ~50 nM (effective concentration) | 48 h | [2][3] | |
| 19-Hydroxybufalin | NCI-H1299, NCI-H838 | CCK-8 | Dose-dependent decrease in viability | 24, 48, 72 h | [4] |
Table 2: Induction of Apoptosis in Lung Cancer Cells
| Compound | Cell Line(s) | Method | Key Findings | Reference |
| Bufalin | A549, H1299, HCC827 | Flow Cytometry (Annexin V/PI) | Significant increase in apoptosis at 50 nM | [2] |
| A549 | Western Blot | Activation of caspase-3, increased Bax/Bcl-2 ratio, cytochrome c release | ||
| 19-Hydroxybufalin | NCI-H1299, NCI-H838 | Flow Cytometry, TUNEL, JC-1, Western Blot | Dose-dependent increase in apoptosis, decreased mitochondrial membrane potential, increased cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 ratio |
Table 3: Effects on Cell Cycle Progression
| Compound | Cell Line(s) | Method | Effect | Reference |
| Bufalin | A549, H1299, HCC827 | Flow Cytometry (PI) | G2/M phase arrest | |
| A549 | Flow Cytometry (PI) | G1 phase arrest | ||
| 19-Hydroxybufalin | NCI-H1299, NCI-H838 | Not explicitly stated in the provided search results. | Further research is needed to determine the specific effects on cell cycle progression. |
Signaling Pathways
Both compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Bufalin Signaling Pathways
Bufalin has been shown to inhibit the proliferation of lung cancer cells by targeting multiple signaling pathways. Notably, it inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, bufalin downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax, leading to the activation of caspase-3 and subsequent apoptosis. Furthermore, bufalin can induce G2/M phase cell cycle arrest and has been found to inhibit the Src signaling pathway. Some studies also point to its ability to induce G1 phase arrest.
Bufalin's multifaceted anti-cancer mechanism.
19-Hydroxybufalin Signaling Pathway
19-Hydroxybufalin has been demonstrated to inhibit the proliferation, migration, and invasion of NSCLC cells while promoting apoptosis through the Wnt/β-catenin signaling pathway. Treatment with 19-Hydroxybufalin leads to a decrease in the expression of key molecules in this pathway, including β-catenin, c-Myc, and CyclinD1. This inhibition of the Wnt/β-catenin pathway contributes to its anti-tumor effects. The compound also activates the mitochondrial apoptosis pathway, as evidenced by a decrease in the mitochondrial membrane potential.
References
- 1. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]
Independent Verification of 19-Oxocinobufagin's Pro-apoptotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of bufadienolides, with a focus on data available for compounds structurally related to 19-Oxocinobufagin. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide focuses on a comparative analysis of well-characterized alternatives: Bufalin, Cinobufagin, and Gamabufotalin. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds in oncology.
Comparative Analysis of Pro-apoptotic Activity
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and the percentage of apoptosis induced by Bufalin, Cinobufagin, and Gamabufotalin in various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound and other related compounds.
Table 1: IC50 Values of Bufadienolides in Various Cancer Cell Lines
| Compound | Cell Line | Treatment Duration (hours) | IC50 (nM) |
| Bufalin | U87MG (Glioblastoma) | 24 | 85.3 |
| U87MG (Glioblastoma) | 48 | 34.5 | |
| U87MG (Glioblastoma) | 72 | 16.7 | |
| LN-229 (Glioblastoma) | 24 | 184.2 | |
| LN-229 (Glioblastoma) | 48 | 96.1 | |
| LN-229 (Glioblastoma) | 72 | 32.7 | |
| Caki-1 (Renal Carcinoma) | 12 | 43.68 ± 4.63 | |
| Caki-1 (Renal Carcinoma) | 24 | 27.31 ± 2.32 | |
| Caki-1 (Renal Carcinoma) | 48 | 18.06 ± 3.46 | |
| Cinobufagin | NB4 (Acute Promyelocytic Leukemia) | 24 | 45.2 |
| NB4-R1 (Acute Promyelocytic Leukemia) | 24 | 37.9 | |
| SW480 (Colorectal Adenocarcinoma) | 24 | 103.60 | |
| SW480 (Colorectal Adenocarcinoma) | 48 | 35.47 | |
| SW480 (Colorectal Adenocarcinoma) | 72 | 20.51 | |
| SW1116 (Colorectal Adenocarcinoma) | 24 | 267.50 | |
| SW1116 (Colorectal Adenocarcinoma) | 48 | 60.20 | |
| SW1116 (Colorectal Adenocarcinoma) | 72 | 33.19 | |
| A375 (Malignant Melanoma) | 24 | ~516 (0.2 µg/mL) | |
| Gamabufotalin | U-87 (Glioblastoma) | 48 | 64.8 ± 6.8 |
| U-251 (Glioblastoma) | 48 | 162 ± 44.3 |
Table 2: Apoptosis Induction by Bufadienolides in Cancer Cell Lines
| Compound | Cell Line | Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| Bufalin | U87MG GSCs | 20-80 | 48 | 3.46 - 13.83 |
| U87MG GSCs | 20-80 | 72 | 11.53 - 41.40 | |
| LN-229 GSCs | 20-160 | 48 | 3.9 - 5.46 | |
| LN-229 GSCs | 20-160 | 72 | 5.76 - 14.63 | |
| Cinobufagin | SW480 | 100 | 48 | ~38 |
| Gamabufotalin | A549 (Lung Cancer) | 0-100 | 24 | Dose-dependent increase |
Signaling Pathways in Bufadienolide-Induced Apoptosis
Bufadienolides exert their pro-apoptotic effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms identified for Bufalin, Cinobufagin, and Gamabufotalin. While the specific pathways for this compound remain to be elucidated, it is plausible that it shares similar mechanisms of action.
Caption: Putative PI3K/Akt signaling pathway for this compound-induced apoptosis.
Caption: Fas and mitochondrial-mediated apoptosis by Bufalin and Cinobufagin.
Detailed Experimental Protocols
To ensure the reproducibility and independent verification of the pro-apoptotic effects of these compounds, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Bufalin, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC/PI Staining (Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key apoptosis-regulating proteins (e.g., Bax, Bcl-2, Caspase-3).
Protocol:
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: General experimental workflow for verifying pro-apoptotic activity.
Conclusion
While direct experimental evidence for the pro-apoptotic activity of this compound is currently limited in the public domain, the comprehensive data available for the structurally similar bufadienolides—Bufalin, Cinobufagin, and Gamabufotalin—strongly suggest its potential as a potent inducer of apoptosis in cancer cells. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to independently verify and further explore the therapeutic promise of this compound. Future studies should focus on generating specific IC50 values, apoptosis induction rates, and elucidating the precise signaling pathways modulated by this compound in various cancer models. This will be crucial for its development as a potential anti-cancer agent.
Cross-Species Insights into 19-Oxocinobufagin: A Comparative Guide to Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolism and pharmacokinetic profiles of 19-Oxocinobufagin, a cardioactive bufadienolide with significant therapeutic potential. Understanding its disposition across different preclinical species is paramount for predicting human pharmacokinetics and ensuring the safe and effective development of novel therapeutics. This document synthesizes available experimental data to facilitate a comprehensive cross-species comparison.
Executive Summary
This compound, a derivative of cinobufagin (B1669057), undergoes significant metabolism that varies across species. In vitro studies utilizing liver microsomes from mice, rats, dogs, minipigs, monkeys, and humans have revealed that hydroxylation is a primary metabolic pathway in most species, with CYP3A4 being the major enzyme responsible. However, rats exhibit unique metabolic routes, including deacetylation and epimerization. In vivo data in rats suggests rapid absorption of related compounds. While specific in vivo data for this compound is limited, this guide consolidates the existing knowledge on the closely related cinobufagin to provide a foundational cross-species comparison.
In Vitro Metabolism: A Multi-Species Perspective
The biotransformation of cinobufagin, the parent compound of this compound, has been investigated using liver microsomes from various species. These in vitro models are crucial for elucidating metabolic pathways and identifying the enzymes involved in a controlled environment.
Table 1: Comparative In Vitro Metabolism of Cinobufagin in Liver Microsomes
| Species | Major Metabolic Pathways | Key Metabolites Identified | Primary Enzyme |
| Mouse | Hydroxylation | 1α-hydroxylcinobufagin, 5β-hydroxylcinobufagin | CYP3A |
| Rat | Deacetylation, Epimerization, Hydroxylation | Desacetylcinobufagin, 3-epi-cinobufagin, Hydroxylated metabolites | Not specified |
| Dog | Hydroxylation | 1α-hydroxylcinobufagin, 5β-hydroxylcinobufagin | CYP3A |
| Minipig | Hydroxylation | 1α-hydroxylcinobufagin, 5β-hydroxylcinobufagin | CYP3A |
| Monkey | Hydroxylation | 1α-hydroxylcinobufagin, 5β-hydroxylcinobufagin | CYP3A |
| Human | Hydroxylation | 1α-hydroxylcinobufagin, 5β-hydroxylcinobufagin | CYP3A4 |
Source: Data synthesized from in vitro metabolism studies of cinobufagin.[1]
Significant species differences are observed, particularly with rats, which show distinct deacetylation and epimerization pathways in addition to hydroxylation.[1] In contrast, hydroxylation is the predominant metabolic route in mice, dogs, minipigs, monkeys, and humans, primarily mediated by the CYP3A subfamily of cytochrome P450 enzymes.[1]
Pharmacokinetic Profiles: In Vivo Observations
While comprehensive in vivo pharmacokinetic data for this compound across multiple species remains to be fully elucidated, studies on the parent compound, cinobufagin, and other closely related bufadienolides in rats and dogs provide valuable insights.
Table 2: Pharmacokinetic Parameters of Cinobufagin and Related Bufadienolides
| Species | Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | T½ (h) |
| Rat | Cinobufagin | Oral | Not Specified | 0.083 ± 0 | Not Quantified | Not Determined |
| Rat | Bufalin (B1668032) | Oral | 10 mg/kg | 0.375 ± 0.13 | Not Reported | 6.26 ± 4.06 |
| Dog | Resibufogenin (B1668039) | Oral (in Liu-Shen-Wan) | Not Specified | ~0.35 | 2.35 ± 0.71 | ~0.35 |
| Dog | Bufalin | Oral (in Liu-Shen-Wan) | Not Specified | ~0.42 | 0.91 ± 0.15 | ~0.42 |
Note: Data for dogs are for related bufadienolides administered as part of a traditional medicine formulation (Liu-Shen-Wan). The pharmacokinetic parameters may be influenced by other components of the formulation. Data for cinobufagin in rats indicates rapid absorption, but other parameters were not fully quantified in the available study.[2][3][4]
In vivo studies in rats show that cinobufagin is absorbed rapidly, with a time to maximum plasma concentration (Tmax) of approximately 0.083 hours.[4] The primary metabolite detected in rat plasma is desacetylcinobufagin.[4] Pharmacokinetic studies of other bufadienolides, such as bufalin in rats and resibufogenin and bufalin in dogs, also indicate relatively rapid absorption.[2][3]
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to aid in the replication and extension of these findings.
In Vitro Metabolism Studies
-
Enzyme Source: Liver microsomes from human, mouse, rat, dog, minipig, and monkey.[1]
-
Incubation: Cinobufagin was incubated with liver microsomes in the presence of an NADPH-generating system.[1]
-
Metabolite Identification: Metabolites were identified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and two-dimensional NMR techniques.[1]
-
Enzyme Phenotyping: The specific cytochrome P450 isoforms involved were identified using chemical inhibitors and recombinant human cytochrome P450s.[1]
In Vivo Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley rats and beagle dogs are commonly used models.[2][3][4]
-
Drug Administration: Oral gavage is a typical route for administration.
-
Sample Collection: Blood samples are collected at various time points post-administration via methods such as tail vein sampling.[5]
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] A common analytical setup involves an ACQUITY BEH C18 column with a mobile phase of acetonitrile (B52724) and water with formic acid, using multiple reaction monitoring (MRM) for quantification.[4]
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters like Tmax, Cmax, and T½.
Visualizing the Process
To better illustrate the experimental and biological processes discussed, the following diagrams are provided.
Conclusion
The metabolism of this compound and its parent compound, cinobufagin, exhibits notable cross-species differences. While hydroxylation via CYP3A enzymes is a conserved pathway in many species, including humans, the rat model displays unique metabolic routes. The rapid absorption observed in vivo suggests good oral bioavailability, a desirable characteristic for drug development. Further in vivo pharmacokinetic studies in non-rodent species are warranted to build a more complete picture and improve the accuracy of human pharmacokinetic predictions. This comparative guide provides a critical foundation for researchers and drug developers working with this promising class of compounds.
References
- 1. Comparative metabolism of cinobufagin in liver microsomes from mouse, rat, dog, minipig, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the determination and pharmacokinetics of bufadienolides in dog's plasma after administration of Liu-Shen-Wan by high performance liquid chromatography time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cinobufagin and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles and pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 19-Oxocinobufagin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the structure-activity relationship (SAR) of 19-Oxocinobufagin analogs and related 19-oxygenated bufadienolides. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
The quest for novel anticancer agents has led researchers to explore a diverse array of natural products. Among these, bufadienolides, a class of cardiotonic steroids, have demonstrated significant cytotoxic effects against various cancer cell lines. A particularly promising subset of these compounds is characterized by oxygenation at the C-19 position, as seen in this compound and its analogs. Understanding how structural modifications to this scaffold impact biological activity is crucial for the rational design of more potent and selective anticancer drugs.
Comparative Cytotoxicity of 19-Oxygenated Bufadienolides
The core of SAR analysis lies in the quantitative comparison of the biological activity of structurally related compounds. The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of naturally occurring 19-oxygenated bufadienolides against several human cancer cell lines. The data reveals critical insights into the influence of substitutions at various positions on the steroid backbone.
| Compound Name | R1 (C-3) | R2 (C-5) | R3 (C-10) | R4 (C-14) | R5 (C-16) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SK-Hep-1 (Liver) IC50 (µM) | SKOV3 (Ovarian) IC50 (µM) | BEL-7402 (Liver) IC50 (µM) | BGC-823 (Gastric) IC50 (µM) |
| Argentinogenin | OH | β-OH | CHO | β-OH | OAc | >10 | >10 | >10 | >10 | - | - |
| Desacetylcinobufagin | OAc | β-OH | CHO | β-OH | OH | 0.98 ± 0.07 | 0.87 ± 0.05 | 1.56 ± 0.11 | 1.23 ± 0.09 | - | - |
| Cinobufaginol (B1590483) | OAc | β-OH | CH2OH | β-OH | OAc | 0.015 ± 0.001 | 0.012 ± 0.001 | 0.021 ± 0.002 | 0.018 ± 0.001 | - | - |
| Bufalin (B1668032) | OH | β-H | CH3 | β-OH | H | 0.032 ± 0.002 | 0.028 ± 0.002 | 0.045 ± 0.003 | 0.039 ± 0.003 | 0.008863 ± 0.000956 | 0.013207 ± 0.001572 |
| Gamabufalin | OH | β-H | CH3 | β-OH | OH | 0.004494 ± 0.003192 | 0.010467 ± 0.001121 | 0.016240 ± 0.001623 | 0.034210 ± 0.001121 | - | - |
| Arenobufagin (B1667589) | OH | β-OH | CHO | β-OH | OAc | - | - | - | - | 0.008863 ± 0.000956 | 0.013207 ± 0.001572 |
| Telocinobufagin | OH | β-OH | CH3 | β-OH | H | - | - | - | - | 0.016240 ± 0.001623 | 0.034210 ± 0.001121 |
| Cinobufagin | OAc | β-OH | CH3 | β-OH | OAc | - | - | - | - | 0.010467 ± 0.001121 | 0.034210 ± 0.001121 |
Data compiled from multiple sources.[1][2][3] Note that experimental conditions may vary between studies.
From this data, several key SAR trends can be observed:
-
Oxidation at C-10: The presence of a formyl group (CHO) at C-10, as seen in arenobufagin and desacetylcinobufagin, appears to contribute significantly to cytotoxic activity.[3]
-
Hydroxylation at C-16: The introduction of a hydroxyl group at C-16, as in gamabufalin, can enhance cytotoxicity compared to its non-hydroxylated counterpart, bufalin.
-
Acetylation at C-3 and C-16: Acetylation at the C-3 and C-16 positions, as seen in cinobufaginol and cinobufagin, also appears to be a favorable modification for potent anticancer activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic activities of the bufadienolide analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, SK-Hep-1, SKOV3) are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from nanomolar to micromolar) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To further clarify the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.
Signaling Pathways Implicated in Anticancer Activity
The cytotoxic effects of bufadienolides, including 19-oxygenated analogs, are often mediated through the induction of apoptosis. Several key signaling pathways are implicated in this process.
Inhibition of the Na+/K+-ATPase pump by bufadienolides is a well-established mechanism that leads to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS). This, in turn, can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
The structure-activity relationship of this compound analogs and related 19-oxygenated bufadienolides reveals that specific modifications at the C-3, C-10, and C-16 positions of the steroid scaffold can significantly enhance their cytotoxic activity against a range of human cancer cell lines. The data presented in this guide highlights the potential of these natural products as a foundation for the development of novel anticancer therapeutics. Further research focusing on the synthesis of a broader range of analogs and a deeper investigation into their mechanisms of action will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New cytotoxic 19-norbufadienolide and bufogargarizin isolated from Chan Su - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cytotoxic bufadienolides derived from bufalin by microbial hydroxylation and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of 19-Oxocinobufagin Against Established Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
Quantitative Comparison of Cytotoxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic dose and its therapeutic dose. A higher TI indicates a wider margin of safety. For preclinical anticancer agents, the TI can be estimated by comparing the cytotoxic concentration in cancer cells (e.g., IC50) with the toxic dose in vivo (e.g., LD50 or Maximum Tolerated Dose - MTD).
The following table summarizes the available data for cinobufagin (B1669057) and the established anticancer agents against representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma). It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
| Compound | Target Cancer Cell Line | IC50 (µM) | In Vivo Toxicity (Mouse) | Estimated Therapeutic Index |
| Cinobufagin | MCF-7 | 0.22 - 0.94[1] | MTD: ~10 mg/kg[2][3] | Higher (Qualitative) |
| A549 | ~0.1 (qualitative)[4] | MTD: ~10 mg/kg[2][3] | Higher (Qualitative) | |
| HepG2 | 0.04 - 0.17[1] | MTD: ~10 mg/kg[2][3] | Higher (Qualitative) | |
| Doxorubicin | MCF-7 | 0.1 - 2.5 | Narrow | Lower (Qualitative) |
| A549 | ~0.07 | Narrow | Lower (Qualitative) | |
| HepG2 | 1.3 - 12.18 | Narrow | Lower (Qualitative) | |
| Paclitaxel | MCF-7 | 0.002 - 0.01 | Narrow | Lower (Qualitative) |
| A549 | 0.003 - 9.4 | Narrow | Lower (Qualitative) | |
| HepG2 | ~0.05 | Narrow | Lower (Qualitative) | |
| Cisplatin | MCF-7 | 2 - 40 | Narrow | Lower (Qualitative) |
| A549 | 6.14 | Narrow | Lower (Qualitative) | |
| HepG2 | 15.58 - 37.32 | Narrow | Lower (Qualitative) |
Note: The therapeutic index for established agents is qualitatively described as "Narrow" based on extensive clinical and preclinical data indicating a small window between therapeutic and toxic doses. For cinobufagin, a definitive quantitative TI is not available; however, the provided MTD suggests a potentially wider safety margin compared to the established agents, hence denoted as "Higher (Qualitative)".
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the IC50 of a compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., 19-Oxocinobufagin) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Assessment
In vivo toxicity studies are crucial for determining the safety profile of a drug candidate. The following is a general protocol for a maximum tolerated dose (MTD) study in mice.
Animals:
-
Immunocompromised mice (e.g., nude mice) for xenograft models.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Dose Formulation: Prepare the test compound in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage).
-
Dose Administration: Administer single or multiple doses of the compound at escalating concentrations to different groups of mice. A control group should receive the vehicle only.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause life-threatening toxicity or more than a 10-20% loss of body weight.
-
Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify any signs of toxicity.
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for determining the therapeutic index.
Signaling pathways affected by cinobufagin leading to anticancer effects.
Concluding Remarks
While direct data for this compound remains to be fully elucidated, the analysis of its close analog, cinobufagin, suggests a promising therapeutic potential. The in vitro cytotoxicity of cinobufagin against various cancer cell lines is comparable to or, in some cases, more potent than established chemotherapeutic agents. Furthermore, preliminary in vivo data suggests a potentially wider therapeutic window. The multifaceted mechanism of action, involving the modulation of several key signaling pathways such as STAT3, PI3K/AKT, and MAPK/ERK, provides a strong rationale for its anticancer effects.[2][5][6][7][8][9]
References
- 1. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinobufagin inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 9. Frontiers | Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 19-Oxocinobufagin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 19-Oxocinobufagin are paramount to ensuring a secure laboratory environment. As a bufadienolide, a class of cardiac glycosides, this compound is recognized for its significant biological activity and, consequently, its potential toxicity. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for cytotoxic and hazardous waste management.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to consult your institution's specific safety guidelines and the relevant Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, researchers should handle it with the same precautions as other highly potent, cytotoxic compounds.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes, but is not limited to:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: Depending on the procedure and the potential for aerosolization, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary.
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound, based on general guidelines for cytotoxic and hazardous waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous, Cytotoxic Waste | Due to its nature as a cardiac glycoside with high biological activity. |
| Container Type | Leak-proof, rigid, and clearly labeled container with a screw-top lid. | To prevent spills and ensure clear identification of the hazardous contents. |
| Labeling | "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound." | To comply with regulations and inform all personnel of the container's contents and associated hazards. |
| Storage of Waste | In a designated, secure, and well-ventilated hazardous waste accumulation area. | To prevent unauthorized access and accidental exposure. |
| Disposal Method | High-temperature incineration through a certified hazardous waste management service.[1] | To ensure the complete destruction of the potent compound. |
| Spill Cleanup | Use a spill kit with absorbent pads. Decontaminate the area with an appropriate solvent followed by soap and water. | To safely contain and clean up any accidental releases. |
Experimental Protocols for Disposal
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with collection by a certified waste management provider.
Segregation and Collection of this compound Waste
-
Solid Waste:
-
Place all disposable materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, into a designated, leak-proof, and puncture-resistant container.
-
This container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and "this compound," and should also indicate the solvent system used.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is also labeled as containing cytotoxic waste.
-
Decontamination of Labware
For reusable labware, a thorough decontamination process is necessary:
-
Initial Rinse: Rinse the glassware with a solvent known to dissolve this compound (e.g., ethanol (B145695) or methanol). Collect this rinse as hazardous liquid waste.
-
Soaking: Soak the glassware in a suitable decontamination solution (e.g., a 10% bleach solution, followed by neutralization) for a period recommended by your institution's EHS guidelines.
-
Final Wash: After decontamination, wash the glassware thoroughly with laboratory detergent and rinse with deionized water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of all personnel and maintaining environmental compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
